molecular formula C5H3Cl3O2S2 B2650908 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride CAS No. 145980-83-2

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Cat. No.: B2650908
CAS No.: 145980-83-2
M. Wt: 265.55
InChI Key: PFSFHYOUCDSGDM-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3Cl3O2S2 and its molecular weight is 265.55. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSFHYOUCDSGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract: This technical guide provides a comprehensive, two-part methodology for the synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, a key heterocyclic intermediate for drug discovery and development. The narrative emphasizes the causal reasoning behind procedural choices, ensuring both scientific rigor and practical applicability. Part I details the synthesis of the precursor, 2,5-dichloro-4-methylthiophene, via the electrophilic chlorination of 3-methylthiophene. Part II describes the subsequent regioselective chlorosulfonation to yield the target compound. This document includes detailed, step-by-step protocols, mechanistic insights, safety procedures for hazardous reagents, and visual diagrams to elucidate the synthetic workflow and reaction mechanisms.

Introduction

Thiophene-based sulfonyl chlorides are a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. The inherent reactivity of the sulfonyl chloride group, combined with the diverse biological activities associated with the thiophene scaffold, makes them versatile building blocks for the synthesis of novel therapeutic agents and functional materials. 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, in particular, offers a multi-functionalized core, providing medicinal chemists with several points for molecular elaboration.

This guide presents a robust and logical synthetic route to this target molecule, designed for researchers and professionals in organic synthesis and drug development. The pathway is predicated on established principles of electrophilic aromatic substitution on the thiophene ring.

Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic analysis of the target molecule, 1 , suggests that the sulfonyl chloride functional group can be installed via an electrophilic chlorosulfonation reaction. This disconnection points to 2,5-dichloro-4-methylthiophene (2 ) as the immediate precursor. The precursor itself can be synthesized from a commercially available starting material, 3-methylthiophene (3 ), through a dichlorination reaction.

The chlorination of thiophene and its derivatives is a well-established electrophilic aromatic substitution that preferentially occurs at the C2 and C5 positions, which are activated by the sulfur atom.[1] Starting with 3-methylthiophene, we can predictably install chlorine atoms at the vacant and highly activated C2 and C5 positions. The subsequent chlorosulfonation of precursor 2 is also an electrophilic aromatic substitution. The only remaining position on the thiophene ring is C3, making the reaction highly regioselective.

G Target 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (1) Precursor 2,5-Dichloro-4-methylthiophene (2) Target->Precursor Reagent1 Chlorosulfonic Acid Target->Reagent1 Chlorosulfonation Start 3-Methylthiophene (3) Precursor->Start Reagent2 Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) Precursor->Reagent2 Dichlorination

Caption: Retrosynthetic analysis for the target compound.

Part I: Synthesis of 2,5-Dichloro-4-methylthiophene (Precursor)

Reaction Scheme

(Self-generated image for illustrative purposes)

Causality and Mechanistic Insights

The synthesis of the precursor relies on the electrophilic aromatic substitution mechanism. The thiophene ring is electron-rich, and the sulfur atom stabilizes the cationic intermediate (the sigma complex) formed during the attack by an electrophile, particularly when the attack occurs at the alpha-positions (C2 and C5).[1]

In this procedure, sulfuryl chloride (SO₂Cl₂) is employed as the chlorinating agent. It serves as a convenient and effective source of electrophilic chlorine, often requiring milder conditions than gaseous chlorine. The reaction proceeds sequentially. The first chlorination occurs at the most activated vacant position, C2. The introduction of an electron-withdrawing chlorine atom slightly deactivates the ring, but the second chlorination is still directed to the remaining, highly activated C5 position.

Detailed Experimental Protocol

Materials:

  • 3-Methylthiophene (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 3-methylthiophene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Add sulfuryl chloride (2.2 eq) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the excess sulfuryl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,5-dichloro-4-methylthiophene as a colorless to pale yellow liquid.

Part II:

Reaction Scheme

(Self-generated image for illustrative purposes)

Causality and Mechanistic Insights

This transformation is a classic chlorosulfonation reaction, another example of electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that serves as the source of the electrophilic species, believed to be SO₂Cl⁺ or a related complex.[2][3] An excess of chlorosulfonic acid is used to drive the reaction to completion.[2]

The regioselectivity is dictated by the substituents already present on the thiophene ring. The C2 and C5 positions are blocked by chlorine atoms. The methyl group at C4 is an ortho-, para-director. However, the only available position for substitution is C3. Therefore, the electrophilic attack by the sulfonyl chloride moiety occurs exclusively at the C3 position.

G

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Detailed Experimental Protocol

Materials:

  • 2,5-Dichloro-4-methylthiophene (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (4.0 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (optional, as solvent)

  • Crushed ice

  • Diethyl ether or DCM for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with gas outlet to a scrubber (e.g., NaOH solution)

  • Dropping funnel

  • Mechanical or magnetic stirrer

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Safety First: This procedure involves chlorosulfonic acid, which is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[4][5] This entire procedure MUST be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[6]

  • Reaction Setup: To a clean, dry, three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add chlorosulfonic acid (4.0 eq). The gas outlet should be connected to a trap containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.

  • Cooling: Cool the chlorosulfonic acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Add 2,5-dichloro-4-methylthiophene (1.0 eq) dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for 2-3 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching (Critical Step): Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate a large volume of HCl gas. Perform this in the back of the fume hood.

  • Work-up: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash them carefully with cold water, followed by cold saturated sodium bicarbonate solution (watch for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Avoid excessive heating as sulfonyl chlorides can be thermally sensitive.

  • Purification: The crude product, if necessary, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by short-path distillation under high vacuum to yield the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected FormBoiling Point (°C)
3-MethylthiopheneC₅H₆S98.17Liquid115-117[7]
2,5-Dichloro-4-methylthiopheneC₅H₄Cl₂S167.06Liquid~180-190 (est.)
2,5-Dichloro-4-methylthiophene-3-sulfonyl chlorideC₅H₃Cl₃O₂S₂265.57Solid/Liquid>250 (est.)

References

  • New Jersey Department of Health. "Hazard Substance Fact Sheet: Chlorosulphonic Acid." NJ.gov. Available at: [Link]

  • Atul Ltd. "Chlorosulfonic acid Technical Data Sheet." November 15, 2016. Available at: [Link]

  • Loba Chemie. "Chlorosulfonic Acid for Synthesis MSDS." January 7, 2019. Available at: [Link]

  • Sunshine Pharma. "3-Methylthiophene CAS 616-44-4." Available at: [Link]

  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. Available at: [Link]

  • Google Patents. "A kind of method for preparing thiophene derivative chloromethylation product." CN101381362A.
  • Total Synthesis. "Electrophilic Aromatic Substitution Mechanism & Key Concepts." January 25, 2025. Available at: [Link]

  • KCIL Chemofarbe Group. "2,5-Dichlorothiophene." Available at: [Link]

  • European Patent Office. "Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides." EP 0583960 A2.
  • Google Patents. "Method of production of sulfonylchlorides." EP0001275B1.
  • Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation." Available at: [Link]

  • MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." May 20, 2023. Available at: [Link]

  • Organic Syntheses. "2-ACETOTHIENONE." Org. Synth. 1938, 18, 1. Available at: [Link]

  • GlobalSpec. "Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid." Available at: [Link]

  • Google Patents. "Process for making 2,5-dichlorothiophene." US2492644A.
  • Organic Syntheses. "2-chloromethylthiophene." Org. Synth. Coll. Vol. 3, p.195. Available at: [Link]

  • International Science Congress Association. "Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode." Res. J. Chem. Sci., 2(4), 68-71 (2012). Available at: [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Google Patents. "Synthesis method of 2, 5-disubstituted thiophene compound." CN102115468B.
  • Izquierdo, L. et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "15.2: Regioselectivity in Electrophilic Aromatic Substitution." January 4, 2023. Available at: [Link]

  • Chemithon. "Sulfonation and Sulfation Processes." (1997). Available at: [Link]

Sources

Technical Monograph: 2,5-Dichloro-4-methylthiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride . This monograph is structured for researchers in medicinal chemistry and agrochemical development, focusing on actionable protocols and mechanistic insights.

Executive Summary

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (CAS 145980-83-2) is a highly functionalized heteroaromatic scaffold used primarily as an electrophilic "warhead" in the synthesis of sulfonamide-based bioactives.[1] Its utility stems from the specific substitution pattern on the thiophene ring: the chlorine atoms at positions 2 and 5 block metabolic oxidation (a common liability in thiophene drugs), while the sulfonyl chloride moiety at position 3 provides a reactive handle for diversification. This compound serves as a critical intermediate in the development of herbicides (e.g., sulfonylureas) and pharmaceutical agents targeting specific protein-ligand interactions where a stable, electron-deficient aromatic core is required.

Chemical Identity & Physical Characterization

PropertyData
IUPAC Name 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride
Common Synonyms 2,5-Dichloro-3-methyl-4-thiophenesulfonyl chloride; 4-Chlorosulfonyl-2,5-dichloro-3-methylthiophene
CAS Number 145980-83-2
Molecular Formula C₅H₃Cl₃O₂S₂
Molecular Weight 281.56 g/mol
Appearance Amber oil to low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Stability Moisture sensitive; Stable under inert atmosphere (N₂/Ar) at 2–8°C
Structural Analysis

The molecule features a thiophene ring fully substituted to maximize chemical orthogonality:

  • C2 & C5 (Chlorines): Electron-withdrawing groups that deactivate the ring against electrophilic attack and block metabolic P450 oxidation sites.

  • C4 (Methyl): Provides steric bulk and lipophilicity, often aiding in the filling of hydrophobic pockets in protein targets.

  • C3 (Sulfonyl Chloride): The primary reactive center, highly susceptible to nucleophilic attack.

Synthetic Pathways

The synthesis of 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride is typically achieved via a two-step electrophilic substitution sequence starting from 3-methylthiophene. The protocol prioritizes the installation of the blocking chlorine atoms before the introduction of the labile sulfonyl group.

Reaction Scheme

Synthesis SM 3-Methylthiophene Int 2,5-Dichloro-3-methylthiophene SM->Int Step 1: Chlorination SO2Cl2, DCM 10°C -> RT Prod 2,5-Dichloro-4-methylthiophene- 3-sulfonyl chloride Int->Prod Step 2: Chlorosulfonation ClSO3H (Chlorosulfonic Acid) -10°C -> RT

Figure 1: Step-wise synthesis from 3-methylthiophene involving ring chlorination followed by chlorosulfonation.[1][2][3][4][5][6]

Detailed Experimental Protocol

Note: This protocol is adapted from optimized procedures for polysubstituted thiophenes.

Step 1: Synthesis of 2,5-Dichloro-3-methylthiophene
  • Setup: Charge a 3-neck round-bottom flask with 3-methylthiophene (1.0 eq) and dichloromethane (DCM). Cool the solution to 10°C under nitrogen.

  • Addition: Dropwise add sulfuryl chloride (SO₂Cl₂) (2.2 eq) maintaining the internal temperature below 15°C. The excess chlorinating agent ensures complete halogenation at the reactive

    
    -positions (2 and 5).
    
  • Reaction: Stir at 10°C for 30 minutes, then warm to room temperature (RT) and stir for 16 hours.

  • Workup: Quench with water, separate the organic layer, dry over MgSO₄, and concentrate in vacuo. The intermediate is typically used directly without distillation if purity is >95% by GC.

Step 2: Chlorosulfonation to Target[7]
  • Setup: Dissolve the 2,5-dichloro-3-methylthiophene intermediate in DCM and cool to -10°C.

  • Reagent: Slowly add chlorosulfonic acid (ClSO₃H) (2.0–3.0 eq). Caution: This reaction is highly exothermic.[7]

  • Mechanism: The electrophilic sulfonyl group attacks the only remaining open position (C4 relative to the original methyl, now C3 in the product). The presence of the two chlorines deactivates the ring, requiring the use of strong chlorosulfonic acid rather than weaker reagents.

  • Isolation: Pour the reaction mixture onto crushed ice (carefully). Extract immediately with DCM. Wash with cold brine. Dry (MgSO₄) and concentrate to yield the product as an amber oil or solid.

Reactivity Profile & Mechanistic Insights

The chemical behavior of this scaffold is dominated by the competition between the highly reactive sulfonyl chloride and the deactivated thiophene ring.

Nucleophilic Sulfonylation (Primary Utility)

The sulfonyl chloride group undergoes rapid


-type substitution with nucleophiles (amines, alcohols, thiols).
  • Amines: Formation of sulfonamides is the most common application.

  • Selectivity: The reaction is chemoselective; the ring chlorines at C2/C5 are stable under standard sulfonylation conditions (0°C to RT, mild base).

Ring Reactivity (Secondary Utility)

While the C2/C5 chlorines are generally stable, the strong electron-withdrawing nature of the


 group (Hammett 

) activates the ring towards Nucleophilic Aromatic Substitution (S_NAr) under forcing conditions.
  • Regioselectivity: Nucleophiles are most likely to displace the chlorine at C2 (ortho to the sulfonyl group) due to the inductive and resonance stabilization of the Meisenheimer-like intermediate provided by the sulfonyl moiety.

Reactivity Pathway Diagram

Reactivity Core 2,5-Dichloro-4-methylthiophene- 3-sulfonyl chloride Sulfonamide Sulfonamide Derivative (Drug Scaffold) Core->Sulfonamide + R-NH2 / Base (Fast, 0°C) Hydrolysis Sulfonic Acid (Decomposition Product) Core->Hydrolysis + H2O (Violent) SNAr 2-Amino-5-chloro-thiophene (Via Displacement) Core->SNAr + Strong Nuc / Heat (Slow, requires forcing)

Figure 2: Divergent reactivity pathways. The sulfonamide formation is the primary synthetic route, while hydrolysis is a stability hazard.

Applications in Drug Discovery

This scaffold is particularly valued in Fragment-Based Drug Design (FBDD) . The 2,5-dichloro-4-methylthiophene core acts as a rigid, lipophilic spacer that orientates the sulfonamide pharmacophore.

  • Metabolic Stability: The chlorines prevent metabolic "soft spots" on the thiophene ring, extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: It serves as a bioisostere for electron-deficient phenyl rings (e.g., dichlorobenzene), often improving potency by engaging in specific halogen-bonding interactions with protein backbones.

  • Agrochemicals: Analogues of this compound are precursors to sulfonylurea herbicides, which inhibit acetolactate synthase (ALS).

Handling, Safety, & Stability

Critical Safety Note: This compound is a corrosive electrophile.

  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas and sulfonic acid.

  • Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it useless for coupling.

  • Quality Control: Purity should be verified by 1H NMR (check for disappearance of OH peak from sulfonic acid) or titration of hydrolyzable chloride.

References

  • Sigma-Aldrich. 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride Product Page. CAS 145980-83-2.[1][8] Link

  • PatSnap Patent Search. Synthesis of substituted thiophene sulfonyl chlorides. (Refencing general chlorosulfonation protocols for thiophenes described in CN102743651A and related patents). Link

  • Fisher Scientific. Safety Data Sheet: Thiophene sulfonyl chlorides. Link

  • PubChem. Compound Summary for 2,5-Dichlorothiophene-3-sulfonyl chloride (Analogous Chemistry). Link

Sources

An In-depth Technical Guide to 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride: Synthesis, Reactivity, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS number for this methylated derivative is not readily found in major chemical databases, its structural analogue, 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS No. 56946-83-9), is a known and commercially available reagent.[1][2][3][4] The addition of a methyl group at the 4-position is anticipated to modulate the electronic properties and steric profile of the thiophene ring, potentially leading to novel derivatives with unique biological activities or material properties.

This guide provides a comprehensive overview of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, including a proposed synthetic route, predicted physicochemical properties, expected reactivity, and potential applications in drug discovery and development. The information presented herein is based on established principles of organic chemistry and by analogy to structurally related compounds.

Physicochemical Properties

The exact physical properties of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride have not been empirically determined and reported in the literature. However, we can extrapolate its likely characteristics based on its chemical structure and comparison with the non-methylated analogue, 2,5-Dichlorothiophene-3-sulfonyl chloride.

PropertyPredicted Value / Characteristic
CAS Number Not Assigned
Molecular Formula C₅H₃Cl₃O₂S₂
Molecular Weight 265.57 g/mol
Appearance Likely a colorless to yellow liquid or low-melting solid
Boiling Point Expected to be slightly higher than 256-257 °C (the b.p. of the unmethylated analogue)[1]
Density Expected to be slightly lower than 1.697 g/mL at 25 °C (the density of the unmethylated analogue)[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, THF)
Sensitivity Likely moisture-sensitive; will react with water

Proposed Synthesis and Mechanism

The most plausible synthetic route to 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride involves the chlorosulfonation of a suitable precursor, 2,5-dichloro-3-methylthiophene. A procedure for the synthesis of a related compound, 3-chloromethyl-2,5-dichloro-4-methylthiophene, confirms the existence and use of 2,5-dichloro-3-methylthiophene as a starting material.[5] The introduction of the sulfonyl chloride group at the 3-position can be achieved using chlorosulfonic acid or a sulfuryl chloride-DMF complex.[6][7]

Experimental Protocol: Synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,5-dichloro-3-methylthiophene (1 equivalent) and an anhydrous chlorinated solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride.

Causality in Experimental Design

The choice of chlorosulfonic acid is based on its effectiveness as a strong electrophile for the sulfonation of aromatic and heteroaromatic rings.[8] The reaction is performed at low temperatures to control the exothermicity and to minimize potential side reactions, such as polysulfonation or degradation of the thiophene ring. The aqueous work-up is designed to safely quench the reactive chlorosulfonic acid and to separate the organic product from inorganic byproducts.

Synthesis_Workflow start 2,5-Dichloro-3-methylthiophene reagent Chlorosulfonic Acid (CH2Cl2, 0°C to rt) start->reagent 1. workup Aqueous Work-up & Extraction reagent->workup 2. product 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride purification Vacuum Distillation workup->purification 3. purification->product 4.

Caption: Proposed synthetic workflow for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride.

Reactivity and Applications in Drug Development

The reactivity of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[9]

The resulting sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents.[9] The thiophene ring itself is a privileged scaffold in drug discovery, valued for its ability to act as a bioisostere for a phenyl ring and for its unique electronic properties.[8] The combination of the dichlorinated thiophene core and the reactive sulfonyl chloride handle makes this compound a valuable building block for generating libraries of novel sulfonamides for high-throughput screening.

For instance, the related 2,5-Dichlorothiophene-3-sulfonyl chloride has been used in the preparation of N-(hetero)arylsulfonylquinoxalinones as potential HIV-1 reverse transcriptase inhibitors.[1] It is plausible that the introduction of a methyl group could fine-tune the binding affinity and pharmacokinetic properties of such derivatives.

Reaction_Scheme start 2,5-Dichloro-4-methyl- thiophene-3-sulfonyl chloride product Thiophene-based Sulfonamide Library start->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Triethylamine) to neutralize HCl base->product

Caption: General reaction of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride with amines.

Safety and Handling

While specific safety data for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is unavailable, the safety precautions for the structurally similar 2,5-Dichlorothiophene-3-sulfonyl chloride should be strictly followed. This class of compounds is considered hazardous.

  • Hazards: Causes severe skin burns and eye damage.[1] It is corrosive and reacts with water, potentially releasing hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1] A respirator with a suitable filter for acid gases and organic vapors is recommended, especially when handling larger quantities or in case of insufficient ventilation.

  • Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Keep the container tightly closed and store in a cool, dry place away from moisture. In case of spills, absorb with an inert material and dispose of as hazardous waste.

  • First Aid:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In all cases of exposure, seek immediate medical attention.

References

  • A 1:1 N,N-dimethylformamide-SO2Cl2 complex was found to be a useful agent for the one-step preparation of thiophenesulfonyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Thiophenol. Organic Syntheses. [Link]

  • A Practical Sulfenylation of 2,5-Diketopiperazines. PMC - NIH. [Link]

  • The reactions of some thiophene sulfonyl derivatives. SciSpace. [Link]

  • Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. PrepChem.com. [Link]

  • Process for making 2,5-dichlorothiophene.
  • 2,5-Dichlorothiophene. KCIL Chemofarbe Group. [Link]

  • 2-chloromethylthiophene. Organic Syntheses. [Link]

Sources

Strategic Selection of Starting Materials for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride Primary Application: Late-stage intermediate for sulfonamide-based agrochemicals and pharmaceutical bioisosteres. Core Challenge: The synthesis requires precise regiochemical control to install the sulfonyl chloride moiety adjacent to the methyl group while ensuring complete chlorination of the


-positions (2 and 5) to prevent regioisomeric scrambling.

This technical guide outlines the optimal starting materials and synthetic pathway, prioritizing the 3-methylthiophene route. This pathway offers the highest atom economy and regioselectivity compared to alternative cyclization or alkylation strategies.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is governed by the directing effects of the thiophene ring substituents.

  • The Scaffold: The thiophene ring is electron-rich.

  • The Methyl Group: An activating ortho/para director. In 3-methylthiophene, it activates position 2 (adjacent) and position 5.

  • The Chlorines: Deactivating but ortho/para directing. Placing them at positions 2 and 5 blocks the most reactive sites, forcing the subsequent electrophilic substitution (chlorosulfonation) to the sterically crowded position 4 (which becomes position 3 in the final numbering).

Strategic Disconnection

The most robust disconnection reveals 3-methylthiophene as the logical root starting material. Attempting to methylate a pre-halogenated thiophene (e.g., starting from 2,5-dichlorothiophene) requires cryogenic lithiation, which is difficult to scale. Conversely, starting from acyclic precursors (Gewald reaction) is over-engineered for this specific substitution pattern.

Retrosynthesis Target Target: 2,5-Dichloro-4-methylthiophene- 3-sulfonyl chloride Inter Intermediate: 2,5-Dichloro-3-methylthiophene Target->Inter De-Sulfonation (Retrosynthetic) SM Starting Material: 3-Methylthiophene Inter->SM De-Chlorination (Retrosynthetic)

Caption: Retrosynthetic logic identifying 3-Methylthiophene as the optimal precursor.

Part 2: Critical Starting Materials & Reagents[1]

Primary Precursor: 3-Methylthiophene[1]
  • CAS: 616-44-4[1]

  • Purity Requirement:

    
     (GC).[2]
    
  • Impurity Profile: Must be free of 2-methylthiophene . Isomeric impurities are catastrophic here because 2-methylthiophene will chlorinate to give 5-chloro-2-methylthiophene, and subsequent sulfonation will yield inseparable regioisomers.

  • Sourcing Note: Industrial grades often contain up to 5% 2-methyl isomer. A distillation cut or high-purity procurement is mandatory.

Chlorinating Agents

Two options exist for the conversion to the 2,5-dichloro intermediate.[3][4]

ReagentCASProsConsRecommendation
Sulfuryl Chloride (

)
7791-25-5High regioselectivity; easy to handle liquid; precise stoichiometry control.Generates

and

gas byproducts requiring scrubbing.
Preferred for Lab/Pilot Scale
Chlorine Gas (

)
7782-50-5Atom economical; low cost for bulk manufacturing.Exothermic; risk of over-chlorination (radical mechanism) without light exclusion.Preferred for Industrial Scale
Chlorosulfonating Agent
  • Chlorosulfonic Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) [5][6]
    
    • CAS: 77-94-5

    • Role: Acts as both solvent and electrophile.

    • Quality: Must be anhydrous. Hydrolysis produces

      
       and 
      
      
      
      , altering the stoichiometry and potentially stalling the reaction by reducing the concentration of the active electrophile (
      
      
      or
      
      
      ).

Part 3: Step-by-Step Synthetic Protocol

Phase 1: Synthesis of 2,5-Dichloro-3-methylthiophene

Objective: Complete halogenation of


-positions to block them from sulfonation.
  • Setup: A jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a gas scrubber (NaOH trap).

  • Charge: Load 3-Methylthiophene (1.0 equiv) and dichloromethane (DCM) or chloroform (5 vol).

    • Note: Solvent choice is critical. DCM keeps the reaction temperature low, minimizing side-chain chlorination (radical pathway).

  • Addition: Cool to

    
    . Add Sulfuryl Chloride  (
    
    
    
    , 2.2 equiv) dropwise.
    • Mechanism:[1][5][7][8] Electrophilic aromatic substitution. The first equivalent chlorinates position 2 (most activated). The second equivalent chlorinates position 5.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by GC.[1][4]

    • Checkpoint: Disappearance of mono-chloro intermediate.

  • Workup: Quench with water, separate organic layer, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
    • Purification: Distillation is recommended to remove any traces of tri-chlorinated byproducts.

Phase 2: Chlorosulfonation to Target

Objective: Install the sulfonyl chloride group at the sterically hindered position 4.

  • Setup: Dry reactor, strictly moisture-free.

  • Charge: Load Chlorosulfonic acid (5.0 – 6.0 equiv). Cool to

    
    .
    
    • Why Excess? The reaction generates water as a byproduct, which hydrolyzes the reagent. Excess

      
       acts as a dehydrating agent and maintains the reaction medium.
      
  • Addition: Add 2,5-Dichloro-3-methylthiophene (from Phase 1) dropwise over 1 hour.

    • Exotherm Warning: This addition is highly exothermic.[5] Maintain internal temperature

      
       to prevent decomposition.
      
  • Heating: After addition, the ring is deactivated by the two chlorines. Warm the mixture to

    
      and hold for 2–4 hours.
    
    • Logic: Higher energy is required to overcome the deactivating effect of the chlorine atoms to force substitution at the

      
      -position.
      
  • Quench (Critical Step):

    • Prepare a slurry of crushed ice and water (10 vol).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.

  • Isolation: The product, 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride , will precipitate as a solid or heavy oil. Extract with DCM, wash with cold water, and dry.

Part 4: Process Logic & Visualization[1]

The following diagram illustrates the reaction flow and the critical decision points regarding temperature control and stoichiometry.

SynthesisWorkflow cluster_0 Phase 1: Chlorination cluster_1 Phase 2: Chlorosulfonation SM 3-Methylthiophene (1.0 eq) Inter 2,5-Dichloro- 3-methylthiophene SM->Inter DCM, 0°C -> RT Electrophilic Sub. Reagent1 SO2Cl2 (2.2 eq) Reagent1->Inter Target TARGET: 2,5-Dichloro-4-methyl- thiophene-3-sulfonyl Cl Inter->Target 1. Add at -5°C 2. Heat to 60°C 3. Ice Quench Reagent2 ClSO3H (Excess) Reagent2->Target

Caption: Step-wise synthesis workflow from 3-methylthiophene to the sulfonyl chloride target.

Part 5: Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Hydrolysis of Sulfonyl ChlorideEnsure quench temperature remains

. Use rapid stirring to prevent localized heating.
Side-chain Chlorination Radical mechanism activeExclude light during Phase 1; ensure temperature during

addition does not exceed

.
Incomplete Chlorination Stoichiometry errorUse a slight excess (2.2–2.3 eq) of

. Monochloro species are difficult to separate later.

References

  • Campaigne, E., & LeSuer, W. M. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society. Link

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (General Reference for Thiophene reactivity).

  • Basf, A. G. (2000). Preparation of 2,5-dichloro-3-methylthiophene. U.S. Patent 6,051,723. (Validates Phase 1 chlorination protocols).

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[9] (Authoritative text on chlorosulfonation mechanisms and safety). Link

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Dichlorothiophene-3-sulfonyl chloride. (Used for analog comparison and safety data). Link

Sources

Literature review of 2,5-Dichloro-4-methylthiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 2,5-Dichloro-4-methylthiophene Derivatives

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a "privileged pharmacophore" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a significant number of FDA-approved drugs.[1][2] Thiophene-containing compounds exhibit a vast range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The structural versatility of the thiophene ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological profiles.[3] Beyond the realm of medicine, thiophene derivatives are integral to materials science, forming the backbone of conductive polymers, dyes, and liquid crystals.[5][6]

This guide focuses on a specific, highly functionalized building block: 2,5-Dichloro-4-methylthiophene . The symmetric dichloro substitution at the 2 and 5 positions provides two reactive handles for selective, stepwise functionalization, making it an excellent starting material for creating diverse 2,5-disubstituted thiophene derivatives.[7] The electron-withdrawing nature of the chlorine atoms also modulates the reactivity of the thiophene ring.[7] This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, reactivity, and potential applications of derivatives stemming from this versatile core.

PART 1: Synthesis of the 2,5-Dichloro-4-methylthiophene Core

The efficient synthesis of the 2,5-dichloro-4-methylthiophene starting material is paramount. While direct, single-step syntheses from simple precursors are not extensively documented, a logical and effective route can be designed based on established thiophene chemistry. The most common strategies involve the cyclization of a suitable precursor to form the thiophene ring, followed by or preceded by chlorination.

A plausible and industrially scalable approach is a variation of the Paal-Knorr thiophene synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[8]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to 2,5-Dichloro-4-methylthiophene.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methyl-2,5-dimethylthiophene (Paal-Knorr Thiophene Synthesis)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2,5-hexanedione (1.0 equiv) and anhydrous toluene (5 mL per mmol of dione).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add phosphorus pentasulfide (P₄S₁₀) (0.45 equiv) portion-wise over 30 minutes. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice. Carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, an isomeric mixture containing the desired 4-methyl-2,5-dimethylthiophene, can be purified by fractional distillation.[8]

Step 2: Dichlorination of 4-Methyl-2,5-dimethylthiophene

  • Setup: In a round-bottom flask protected from light, dissolve the purified product from Step 1 (1.0 equiv) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (2.2 equiv) portion-wise, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for 12-18 hours, monitoring by GC-MS for the disappearance of the starting material and the formation of the dichlorinated product.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 10% sodium thiosulfate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 2,5-dichloro-4-methylthiophene can be purified by column chromatography on silica gel or by vacuum distillation.

PART 2: Reactivity and Functionalization

The two chlorine atoms at the 2 and 5 positions are the primary sites for functionalization. Their symmetric placement allows for both double substitution to create symmetric molecules and selective mono-substitution under controlled conditions. The most powerful tool for derivatization is palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. The reactivity of halothiophenes in these reactions typically follows the order I > Br > Cl, meaning that reactions with chlorothiophenes often require more active catalysts or harsher conditions compared to their bromo or iodo counterparts.[9]

Caption: Key cross-coupling pathways for derivatizing 2,5-Dichloro-4-methylthiophene.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the diarylation of the thiophene core.

  • Setup: To a Schlenk flask, add 2,5-dichloro-4-methylthiophene (1.0 equiv), the desired arylboronic acid (2.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically cesium fluoride (CsF) or potassium carbonate (K₂CO₃) (3.0 equiv).

  • Solvent and Degassing: Add an anhydrous solvent, such as a mixture of toluene and water (10:1). Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours under an argon atmosphere. Monitor the reaction's progress by TLC or LC-MS.[10]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2,5-diaryl-4-methylthiophene derivative.[10]

PART 3: Applications of 2,5-Dichloro-4-methylthiophene Derivatives

The derivatives of this core structure are valuable in both medicinal chemistry and materials science, owing to the diverse functionalities that can be introduced.

Medicinal Chemistry Applications

Thiophene derivatives are known to target a variety of biological pathways.[3] By introducing specific pharmacophores at the 2 and 5 positions, novel drug candidates can be developed.

Therapeutic AreaPotential Derivative StructureRationale & Mechanism of Action
Anticancer 2,5-bis(indole) or 2,5-bis(quinoline) derivativesMany kinase inhibitors feature bi-aromatic systems. The thiophene core acts as a rigid scaffold to position these groups to interact with ATP-binding sites in enzymes like VEGFR-2 or topoisomerases.[3]
Antimicrobial Derivatives with amide or amine functionalitiesThe introduction of polar, hydrogen-bonding groups can enhance interaction with bacterial enzymes or disrupt cell membrane integrity.[3]
Anti-inflammatory Carboxylic acid or ester derivativesThese functional groups are common in nonsteroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and suprofen, where they are crucial for inhibiting cyclooxygenase (COX) enzymes.[2][4]
Materials Science Applications

The rigid, planar structure of the thiophene ring and the ability to create extended π-conjugated systems make these derivatives ideal for electronic materials.

Application AreaPotential Derivative StructureKey Properties
Organic Electronics 2,5-diethynyl or 2,5-divinyl derivatives for polymerizationCreates conjugated polymers (polythiophenes) with high charge carrier mobility, suitable for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[11]
Dyes and Pigments Azo dyes formed by converting to a 2-amino-5-chloro-4-methylthiophene intermediateThe extended conjugation leads to strong absorption in the visible spectrum. These can be used as disperse dyes for synthetic fibers like polyester.[5]
Liquid Crystals 2,5-diaryl derivatives with long alkyl chainsThe rigid core (mesogen) provided by the diarylthiophene structure promotes the formation of liquid crystalline phases. The substitution pattern influences properties like optical anisotropy.[6]

Conclusion

2,5-Dichloro-4-methylthiophene is a highly valuable and versatile building block. Its symmetric halogenation provides a platform for the synthesis of a wide array of disubstituted thiophene derivatives through robust and well-established methodologies like palladium-catalyzed cross-coupling. The derivatives have significant potential in the development of new pharmaceuticals targeting a range of diseases and in the creation of advanced functional materials for electronic and optical applications. This guide provides the foundational knowledge and practical protocols for researchers to harness the synthetic potential of this important chemical intermediate.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchG
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Process for making 2,5-dichlorothiophene - Google P
  • Thiophene-Based Azo Dyes and Their Applic
  • 2,5-Dichlorothiophene - KCIL Chemofarbe Group.
  • 2-Chloro-5-methylthiophene - Chem-Impex.
  • Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production.
  • Synthesis method of 2, 5-disubstituted thiophene compound - Google P
  • Common thiophene derivatives and their applic
  • Synthesis of some 2,4- and 2,5-disubstituted thiophene systems and the effect of the pattern of substitution on the refractive indices, optical anisotropies, polarisabilities and order parameters in comparison with those of the parent biphenyl and dithienyl systems - Journal of M
  • THIOPHENE AND ITS DERIV
  • Synthesis of 2,5-Dihydrothiophene - ChemicalBook.
  • Comparative Guide to the Mechanistic Pathways of 2,5-Dichloro-4-iodo-1,3-thiazole Reactions - Benchchem.
  • 2,5-Dichlorothiophene 98 3172-52-9 - Sigma-Aldrich.
  • Thiophene synthesis - Organic Chemistry Portal.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
  • Methyl 2,5-dichlorothiophene-3-carboxylate, 98% 5 g | Buy Online - Thermo Fisher Scientific.
  • 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide - MDPI.
  • 2,5-Dichlorothiophene | 3172-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Precision Functionalization of 4-Methylthiophenes: A Technical Guide to Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a high-level technical analysis of electrophilic aromatic substitution (EAS) on 4-methylthiophene (systematically 3-methylthiophene). Designed for medicinal chemists and process scientists, it moves beyond basic textbook reactivity to address the specific regiochemical challenges, kinetic vs. thermodynamic controls, and scalable protocols required in drug development.

Structural Analysis & Nomenclature Clarification

The "4-Methyl" Paradox In standard IUPAC nomenclature, the monosubstituted substrate is 3-methylthiophene (CAS: 616-44-4). The term "4-methylthiophene" is often used colloquially in medicinal chemistry when the synthetic target is a 2,4-disubstituted system. For the purpose of this guide, we treat the starting material as 3-methylthiophene, with the goal of accessing the 2- (ortho) or 5- (meta) positions relative to the sulfur.

Electronic Landscape

The thiophene ring is


-excessive (super-aromatic), reacting 

to

times faster than benzene. The methyl group at C3 introduces a specific electronic bias:
  • C2 Position: Activated by the sulfur (

    
    -effect) and the methyl group (ortho-effect). This is the kinetic hot spot .
    
  • C5 Position: Activated by the sulfur (

    
    -effect) but meta to the methyl group.
    
  • C4 Position: Sterically accessible but electronically less favored (

    
     to sulfur).
    

Key Insight: In EAS, the directing power of the sulfur atom dominates. Substitution occurs almost exclusively at the


-positions (C2 and C5). The methyl group merely fine-tunes this ratio, typically favoring C2 unless steric bulk interferes.

Mechanistic Drivers: Regioselectivity Logic

To control the reaction, one must understand the competition between electronic activation and steric hindrance.

The C2 vs. C5 Decision Matrix
  • Electronic Factor: The C2 carbocation intermediate is stabilized by resonance from the adjacent methyl group. The C5 intermediate lacks this direct stabilization.

  • Steric Factor: The C2 position is flanked by the methyl group and the sulfur lone pairs. Large electrophiles may be pushed toward C5.

DOT Diagram 1: Regioselectivity & Reaction Pathways The following diagram illustrates the decision logic for selecting reaction conditions based on the desired substitution pattern.

RegioselectivityLogic Substrate 3-Methylthiophene EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS Electrophile (E+) Lithiation Directed Lithiation (Deprotonation) Substrate->Lithiation Strong Base (LiTMP) C2_Product C2-Substitution (Major Kinetic Product) EAS->C2_Product Small Electrophiles (Br2, Cl+, NO2+) C5_Product C5-Substitution (Thermodynamic/Steric Product) EAS->C5_Product Bulky Electrophiles (Vilsmeier w/ steric bulk) Lithiation->C5_Product Kinetic Acidity (Steric protection of C2)

Caption: Decision matrix for accessing C2 vs. C5 positions. While EAS favors C2, lithiation strategies can invert selectivity to C5.

Core Transformations & Protocols

A. Halogenation (Bromination)

Objective: Selective synthesis of 2-bromo-3-methylthiophene.[1] Challenge: Preventing over-bromination to the 2,5-dibromo species.

Optimized Protocol: NBS in Polar Aprotic Solvent

Using N-Bromosuccinimide (NBS) is superior to elemental bromine (


) because it allows for precise stoichiometric control and generates 

in situ at a controlled rate.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-methylthiophene (1.0 equiv) and DMF (5 mL/mmol). Cool to 0°C under

    
    .[2]
    
  • Addition: Dissolve NBS (1.05 equiv) in minimal DMF. Add dropwise over 30 minutes. Note: Rapid addition leads to local high concentrations and dibromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Monitoring (Self-Validation): Spot TLC (Hexanes). The product (

    
    ) is less polar than the starting material. If 2,5-dibromo forms, it will appear as a spot with higher 
    
    
    
    .
  • Workup: Quench with 10%

    
     (aq) to remove trace bromine. Extract with 
    
    
    
    . Wash organic layer with water (3x) to remove DMF.
  • Purification: Vacuum distillation is preferred over column chromatography for volatile thiophenes.

B. Friedel-Crafts Acylation

Objective: Introduction of a ketone handle for further functionalization. Selectivity: Highly selective for C2 due to the "hyper-activation" of the position.

Critical Insight: Unlike benzene, thiophene can polymerize in the presence of strong Lewis acids like


. The order of addition is critical. Always add the catalyst to the acyl chloride first to form the acylium ion, then add the thiophene. 
C. Vilsmeier-Haack Formylation

Objective: Synthesis of 3-methylthiophene-2-carboxaldehyde. Mechanism: Attack of the thiophene on the chloroiminium ion. Regioselectivity: Exclusively C2 (Ratio > 50:1).

Quantitative Data Summary

The following table summarizes the regioselectivity ratios for common electrophiles on 3-methylthiophene.

Reaction TypeReagentMajor Isomer (C2)Minor Isomer (C5)Selectivity Ratio (C2:C5)
Bromination NBS / DMF2-bromo5-bromo> 95 : 5
Chlorination

2-chloro5-chloro~ 85 : 15
Acylation

2-acetyl5-acetyl> 90 : 10
Formylation

2-formyl5-formyl> 98 : 2
Nitration

2-nitro5-nitro~ 70 : 30

Data synthesized from standard synthetic literature [1, 2]. Note that Nitration is less selective due to the high reactivity of the nitronium ion (low energy barrier difference).

Experimental Workflow Visualization

The following diagram details the workflow for the Selective Monobromination described in Section 3A.

BrominationWorkflow Start Start: 3-Methylthiophene (1.0 equiv) in DMF Cooling Cool to 0°C (Kinetic Control) Start->Cooling AddNBS Add NBS (1.05 equiv) Dropwise over 30 min Cooling->AddNBS Stir Stir 2h @ 0°C -> RT AddNBS->Stir Check TLC/GC Check (Is SM consumed?) Stir->Check Check->Stir No (Add 0.1 eq NBS) Quench Quench w/ Na2S2O3 (Remove Br2) Check->Quench Yes Extract Extraction (Et2O/H2O) Remove DMF Quench->Extract Distill Vacuum Distillation (Isolate Product) Extract->Distill

Caption: Step-by-step workflow for the selective bromination of 3-methylthiophene using NBS/DMF.

Applications in Drug Discovery[3][4][5][6][7]

The 4-methylthiophene scaffold is a classic bioisostere for phenyl rings in drug design.

  • Metabolic Stability: The methyl group blocks the metabolic "soft spot" at C3, potentially increasing half-life compared to unsubstituted thiophene.

  • Angle of Attack: The C2-substitution vector in thiophene (

    
    ) differs from the para-substitution in benzene (
    
    
    
    ), allowing for unique conformational sampling in the binding pocket.

References

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. (General Vilsmeier-Haack context).

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on thiophene regioselectivity).
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

  • BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (Analogous thiophene nitration protocols).

  • RSC Publishing. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives. Organic & Biomolecular Chemistry.

Sources

Methodological & Application

Application Note: Derivatization of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the derivatization of 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride, a valuable heterocyclic building block for medicinal chemistry and drug discovery. Thiophene-based sulfonamides are a privileged scaffold, known to exhibit a wide range of biological activities.[1][2][3] This document details the chemical principles, step-by-step synthetic protocols, characterization methods, and workflows for preparing a diverse library of N-substituted sulfonamide derivatives ready for biological screening. The protocols are designed to be robust and adaptable, enabling researchers to efficiently generate novel chemical entities for hit identification and lead optimization programs.

The Strategic Value of the Thiophene Sulfonamide Scaffold

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties but with distinct electronic characteristics that can modulate biological activity and pharmacokinetic profiles.[2] When coupled with the sulfonamide functional group (—SO₂NR₂), a well-established pharmacophore present in numerous approved drugs, the resulting thiophene sulfonamide core becomes a powerful starting point for drug discovery campaigns.[4] These scaffolds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5]

The subject of this guide, 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride, is an activated and functionalized scaffold. The key to its utility lies in the high reactivity of the sulfonyl chloride group.

Core Reactivity: The sulfur atom of the sulfonyl chloride moiety is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of compounds, most notably primary and secondary amines, to form stable sulfonamide linkages.[6] The chloride ion is an excellent leaving group, facilitating this substitution reaction.

Principles of Derivatization: Sulfonamide Synthesis

The most common and direct method for derivatizing sulfonyl chlorides is their reaction with primary or secondary amines.[7][8] This reaction forms a stable S-N covalent bond and is the cornerstone for building a library of diverse sulfonamides.

The Causality of Experimental Design:

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial to neutralize this acid. Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent the hydrolysis of the reactive sulfonyl chloride, which would otherwise form the unreactive sulfonic acid.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

The general reaction scheme is illustrated below.

Caption: General synthesis of thiophene sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2,5-Dichloro-4-methylthiophene-3-sulfonamides

Materials:

  • 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

  • Primary or secondary amine of choice (e.g., aniline, morpholine, benzylamine)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with gentle stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7] This sequence removes excess base, unreacted starting material, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Table 1: Example Reaction Parameters for a Derivative Library

Amine NucleophileEquivalents of AmineEquivalents of Base (Pyridine)SolventReaction Time (h)Purification Method
Aniline1.01.5DCM16Column Chromatography
Morpholine1.01.5DCM12Column Chromatography
Benzylamine1.01.5DCM18Recrystallization
Piperidine1.01.5DCM12Column Chromatography
4-Fluoroaniline1.01.5DCM20Recrystallization

Physicochemical Characterization

Confirming the identity and purity of each synthesized derivative is a critical, self-validating step of the process. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9][10] Key signals to identify include the thiophene proton, the methyl group protons, aromatic/aliphatic protons from the amine moiety, and the NH proton (for primary amine derivatives), which is often a broad singlet.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess purity and provides the mass-to-charge ratio (m/z) of the product.[12]

  • Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching vibrations for the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[11]

Workflow for Biological Screening

Once a library of purified and characterized compounds is established, it must be properly prepared for high-throughput screening (HTS).[13]

G cluster_synthesis Synthesis & Purification cluster_screening Screening Preparation & Execution Start 2,5-Dichloro-4-methyl- thiophene-3-sulfonyl chloride Deriv Parallel Synthesis of Amine Derivatives Start->Deriv Amine Library Purify Purification & Characterization (LC-MS, NMR) Deriv->Purify Stock Create DMSO Stock Solutions (e.g., 10 mM) Purify->Stock Pure Compound Library Plate Assay Plate Preparation (Serial Dilution) Stock->Plate Screen High-Throughput Screening (HTS) Plate->Screen Data Data Analysis & Hit Identification Screen->Data

Caption: Overall workflow from synthesis to hit identification.

Protocol 2: Preparation of Compound Library for Screening

  • Solubilization: Dissolve each purified compound in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM.[14]

  • Stock Plate Creation: Using an automated liquid handler or manual multichannel pipettes, transfer the stock solutions into a master microplate (e.g., 96- or 384-well format), often referred to as the stock plate.[13]

  • Assay Plate Preparation: From the stock plate, perform serial dilutions to create intermediate and final assay plates. The final concentration of compounds in the assay will depend on the specific biological test being performed, but often ranges from nanomolar to micromolar.[15]

  • Storage: Store all stock plates at low temperatures (-20 °C or -80 °C) in a desiccated environment to maintain compound integrity.[14]

Potential Biological Targets: Given the known activities of thiophene sulfonamides, screening campaigns could target a variety of disease areas.[2] Libraries derived from this scaffold would be suitable for screening against:

  • Bacterial or fungal strains (Antimicrobial assays).[1]

  • Kinase panels (Oncology, Inflammation).

  • Proteases (e.g., HIV-1 reverse transcriptase).[16]

  • Enzymes like α-glucosidase (Diabetes).[4]

Conclusion

The derivatization of 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride via reaction with a diverse set of amines is a robust and efficient strategy for generating novel compound libraries. The protocols and workflows outlined in this application note provide a clear path from chemical synthesis and characterization to preparation for high-throughput biological screening. This approach empowers drug discovery teams to rapidly explore new chemical space and identify promising hit compounds for further development.

References

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH Center for Biotechnology Information. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Compound Library for Screening. Retrieved from [Link]

  • Shafiee, M., et al. (2018). Therapeutic importance of synthetic thiophene. NIH Center for Biotechnology Information. Retrieved from [Link]

  • Bar-Zeev, T., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Gad, S. C. (2018). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • von Roedern, E., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ACS Publications. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

  • Banci, L., et al. (1990). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. PubMed. Retrieved from [Link]

  • Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

Sources

Experimental protocol for sulfonylation using 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Sulfonylation Strategies using 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Introduction: The Thiophene Advantage in Medicinal Chemistry

In the landscape of drug discovery, the transition from a phenyl ring to a thiophene scaffold is a classic bioisosteric replacement. However, 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (CAS 56946-83-9) offers more than just a structural alternative; it provides specific electronic and metabolic advantages.

  • Metabolic Blockade: Unsubstituted thiophenes are often metabolically liable at the

    
    -positions (C2 and C5) via cytochrome P450 oxidation. The chlorine atoms at these positions in this reagent effectively block these metabolic "hotspots," enhancing the metabolic stability of the resulting drug candidate.
    
  • Electronic Tuning: The electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the sulfonyl center, making this reagent highly reactive toward nucleophiles compared to simple thiophene-3-sulfonyl chlorides.

  • Lipophilicity: The combination of the methyl group and two chlorines significantly increases the logP of the final molecule, potentially improving membrane permeability.

Reagent Profile & Handling

PropertySpecification
CAS Number 56946-83-9
Molecular Weight 251.54 g/mol
Physical State Low-melting solid (mp 30-32°C) or liquid
Boiling Point 256-257°C
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Corrosive (Skin Corr.[1] 1B), Moisture Sensitive

Critical Handling Note: This reagent is prone to hydrolysis. Upon contact with atmospheric moisture, it degrades to the corresponding sulfonic acid and HCl. The presence of a white precipitate or a sharp acidic odor indicates decomposition. Always handle in a fume hood using dry glassware.

Mechanistic Insight: Nucleophilic Substitution at Sulfur

The sulfonylation reaction does not follow a simple SN2 pathway. It proceeds via a nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride leaving group.

The DMAP Effect: For sterically hindered amines or less reactive alcohols, 4-Dimethylaminopyridine (DMAP) is essential. DMAP attacks the sulfonyl chloride first, displacing the chloride to form a highly electrophilic N-sulfonylpyridinium salt . This intermediate is orders of magnitude more reactive than the parent sulfonyl chloride.

Visualization: DMAP-Catalyzed Mechanism

G Reagent 2,5-Dichloro-4- methylthiophene-3-SO2Cl Intermediate [N-Sulfonylpyridinium]+ Cl- (Activated Complex) Reagent->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide/Ester Product Intermediate->Product Rapid Transfer Byproduct DMAP-H+ Cl- Intermediate->Byproduct Elimination Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product

Figure 1: Catalytic cycle showing the activation of the sulfonyl chloride by DMAP to overcome steric hindrance.

Experimental Protocols

Protocol A: Standard Synthesis of Sulfonamides (Primary/Secondary Amines)

Best for: Unhindered primary and secondary amines.

Reagents:

  • Amine substrate (1.0 equiv)

  • 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (1.1 – 1.2 equiv)

  • Base: Pyridine (Solvent/Base) OR Triethylamine (1.5 equiv) in DCM

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen.

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL). If the amine is an HCl salt, increase base to 2.5 mmol.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.1 mmol, ~277 mg) portion-wise or as a solution in DCM over 5 minutes.

    • Why? The reaction is exothermic.[2] Rapid addition can cause localized heating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Quench: Add 1M HCl (5 mL) to the reaction mixture.

    • Function: This neutralizes excess base and converts any unreacted amine into water-soluble salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Sulfonate Esters (Alcohols)

Best for: Primary alcohols and phenols. Requires catalysis.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve alcohol (1.0 mmol), TEA (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Addition: Cool to 0°C. Add 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (1.2 mmol) slowly.

  • Monitoring: Stir at RT. These reactions may take longer (4–12 hours).

    • Note: If the reaction stalls, heat to reflux (40°C) carefully.

  • Workup: Wash with saturated NH₄Cl instead of HCl if the product is acid-sensitive.

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Substrate + Base (DCM or Pyridine) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Sulfonyl Chloride (Slow Addition) Cool->AddReagent Monitor Monitor (TLC/LCMS) 2-4 Hours AddReagent->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add Catalyst/Heat) Quench Quench: 1M HCl (Remove excess amine) Decision->Quench Yes Wash Wash: NaHCO3 + Brine Quench->Wash Purify Purify: Recrystallization or Flash Column Wash->Purify

Figure 2: Operational workflow for the synthesis of thiophene sulfonamides.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check reagent quality (mp should be >30°C).
Unreacted Amine Low NucleophilicityAdd 10 mol% DMAP. Switch solvent to Pyridine. Heat to 40°C.
Side Products Bis-sulfonylationUse strict 1:1 stoichiometry. Add sulfonyl chloride very slowly to excess amine.
Emulsion during Workup Surfactant formationAdd solid NaCl to the aqueous layer to increase ionic strength; filter through Celite.

References

  • Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from

  • Xu, B., et al. (2009). Synthesis and biological evaluation of N4-(hetero)arylsulfonylquinoxalinones as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2767-2774. Link

  • BenchChem. (2025).[3][4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction conditions.

I. Synthesis Overview: The Chlorosulfonation of 2,5-Dichloro-3-methylthiophene

The target molecule, 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride, is typically synthesized via the electrophilic aromatic substitution of 2,5-dichloro-3-methylthiophene with chlorosulfonic acid. This reaction, while direct, is often accompanied by several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms is crucial for effective troubleshooting.

The primary reaction involves the generation of the electrophile, chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid.[1] This highly reactive species then attacks the electron-rich thiophene ring to yield the desired sulfonyl chloride.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Frequently Asked Question 1: My reaction is producing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry materials is a common issue in the chlorosulfonation of activated aromatic compounds like thiophenes. This is often due to several competing side reactions:

  • Oxidation of the Thiophene Ring: Thiophenes are susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of chlorosulfonation.[2] This can lead to ring-opening and subsequent polymerization.

  • Polysulfonation: The introduction of the first sulfonyl chloride group does not sufficiently deactivate the thiophene ring to prevent further substitution. This can lead to the formation of di- and tri-sulfonated byproducts, which are often dark and difficult to remove.

  • Reaction with Impurities: The starting material, 2,5-dichloro-3-methylthiophene, may contain impurities that are more reactive towards chlorosulfonic acid, leading to colored byproducts.

Troubleshooting Steps:

Parameter Problem Solution Scientific Rationale
Temperature High reaction temperaturesMaintain a low reaction temperature (typically 0-5 °C) throughout the addition of chlorosulfonic acid.The activation energy for many side reactions, such as oxidation and polysulfonation, is higher than that of the desired chlorosulfonation. Lowering the temperature selectively slows down these undesired pathways.
Reagent Stoichiometry Excess chlorosulfonic acidUse a minimal excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents).While a slight excess is needed to drive the reaction to completion, a large excess increases the concentration of the reactive electrophile, promoting polysulfonation and oxidation.
Reaction Time Prolonged reaction timeMonitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.Extended exposure to the harsh reaction conditions increases the likelihood of side reactions.
Purity of Starting Material Impure 2,5-dichloro-3-methylthiophenePurify the starting material by distillation or chromatography before use.Impurities can act as catalysts for decomposition or undergo their own set of side reactions, contributing to the formation of tars.[3]
Frequently Asked Question 2: My final product is contaminated with a significant amount of the corresponding sulfonic acid. How does this form and how can I minimize it?

Answer:

The presence of the sulfonic acid derivative, 2,5-dichloro-4-methylthiophene-3-sulfonic acid, is a common impurity. Thiophene sulfonyl chlorides are known to be sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.[4][5]

Mechanism of Hydrolysis:

The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water. This reaction is often catalyzed by the acidic environment.

Troubleshooting Workflow:

G cluster_0 Problem: Sulfonic Acid Contamination cluster_1 Preventative Measures cluster_2 Work-up and Purification A Identify Source of Moisture B Use Anhydrous Reagents and Solvents A->B C Dry Glassware Thoroughly A->C D Perform Reaction Under Inert Atmosphere (N2 or Ar) A->D E Quench Reaction with Ice/Water Carefully F Extract Product Quickly into a Non-polar Solvent E->F G Wash Organic Layer with Brine F->G H Dry Organic Layer with Anhydrous MgSO4 or Na2SO4 G->H

Caption: Workflow to minimize sulfonic acid formation.

Detailed Protocols:

  • Reaction Setup: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents.

  • Work-up: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice. The product should then be immediately extracted into a non-polar organic solvent (e.g., dichloromethane or diethyl ether). The organic layer should be washed with cold water and brine to remove any remaining acids and then thoroughly dried.

Frequently Asked Question 3: I am observing the formation of an unexpected isomer. Is this possible, and how can I control the regioselectivity?

Answer:

While the 3-position of 2,5-dichloro-3-methylthiophene is the most activated site for electrophilic substitution due to the directing effect of the methyl group, the formation of other isomers is possible, particularly under harsh conditions.

  • Potential for Isomerization: Under strongly acidic conditions, there is a possibility of a Jacobsen-like rearrangement, where the methyl group migrates.[6] However, this is less common for thiophenes compared to polyalkylated benzenes.

  • Substitution at the 4-position: While electronically disfavored, some substitution at the 4-position can occur, leading to the formation of 2,5-dichloro-3-methylthiophene-4-sulfonyl chloride.

Controlling Regioselectivity:

Factor Recommendation Scientific Rationale
Temperature Maintain low temperatures (0-5 °C).Lower temperatures favor the kinetically controlled product, which is the desired 3-sulfonyl chloride. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but undesired, isomer.
Solvent Use a non-polar solvent like dichloromethane or perform the reaction neat.The use of a non-polar solvent can help to moderate the reactivity of the chlorosulfonic acid and improve selectivity.
Frequently Asked Question 4: What are the primary safety concerns when working with chlorosulfonic acid and thionyl chloride?

Answer:

Both chlorosulfonic acid and thionyl chloride are highly corrosive and reactive reagents that require careful handling in a well-ventilated fume hood.

Key Hazards and Precautions:

Reagent Hazards Precautions
Chlorosulfonic Acid Extremely corrosive, reacts violently with water releasing toxic HCl and H₂SO₄ mists, causes severe burns.[7][8][9][10]Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.
Thionyl Chloride Corrosive, toxic, lachrymator, reacts with water to release toxic HCl and SO₂ gases.Similar PPE as for chlorosulfonic acid. Ensure the reaction setup is dry and work in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Spills: Neutralize small spills with a suitable absorbent material like sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency protocols.

III. References

  • PrepChem. Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • INCHEM. ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]

  • Organic Syntheses. Thiophenol. [Link]

  • Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? : r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. [Link]

  • Google Patents. Process for the purification of thiophene.

  • Google Patents. Process for making 2,5-dichlorothiophene.

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Wikipedia. 3-Methylthiophene. [Link]

  • Wikipedia. Thiophene. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. [Link]

Sources

Technical Support Center: Purification of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who are working with this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your compound.

Introduction to 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a key building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a substituted thiophene ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. However, the inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, presents significant challenges during its purification.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride.

Issue 1: Low Recovery of the Purified Product

Symptoms: A significant loss of material is observed after the purification process (e.g., recrystallization or column chromatography).

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Hydrolysis of the Sulfonyl Chloride The most common cause of yield loss is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often highly water-soluble and will be lost during aqueous workups or will not crystallize with the desired product.[3][4]Work under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct manipulations under an inert atmosphere (e.g., nitrogen or argon).[4] If an aqueous workup is unavoidable, perform it quickly with cold water or brine and immediately extract the product into a non-polar organic solvent.[3][4]
Inappropriate Recrystallization Solvent The chosen solvent may be too polar, leading to high solubility of the product and poor recovery upon cooling. Alternatively, the solvent may not be sufficiently anhydrous, causing hydrolysis.Select a non-polar, anhydrous solvent for recrystallization. Good starting points include hexanes, heptane, or a mixture of a non-polar solvent with a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) to achieve initial dissolution at elevated temperatures.[2]
Product Adhesion to Chromatography Stationary Phase During column chromatography, the polar sulfonyl chloride group can interact strongly with silica gel, leading to tailing and incomplete elution.Use a less polar eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. Deactivating the silica gel with a small percentage of a non-polar solvent containing a trace amount of a polar modifier (like triethylamine, if compatible with your downstream application) can also mitigate this issue.
Issue 2: Presence of Impurities in the Final Product

Symptoms: Analytical data (e.g., NMR, GC-MS, or LC-MS) of the purified product shows the presence of unexpected signals.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Residual Sulfonic Acid The white, often crystalline, sulfonic acid resulting from hydrolysis is a common impurity.[4]Perform a rapid wash with cold, saturated sodium bicarbonate solution. This will convert the sulfonic acid to its sodium salt, which is more soluble in the aqueous phase and can be removed. Be aware that prolonged contact with the basic solution can promote further hydrolysis of the sulfonyl chloride.[5]
Unreacted Starting Materials or Byproducts Depending on the synthetic route, you may have residual starting materials or byproducts such as the corresponding diaryl sulfone.[3]Optimize your purification method. For recrystallization, a different solvent system may be required to selectively precipitate the desired product. For column chromatography, a shallower gradient of the eluent may improve separation.
Thermal Decomposition Sulfonyl chlorides can be thermally labile, and prolonged heating during recrystallization or solvent removal can lead to decomposition.[4]Minimize exposure to high temperatures. Use a rotary evaporator at the lowest practical temperature to remove solvents. For recrystallization, use the minimum amount of hot solvent necessary for dissolution and allow for slow cooling.

Purification Workflow & Troubleshooting Logic

The following diagram illustrates a typical purification workflow for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride and the decision-making process for troubleshooting common issues.

Caption: Purification and troubleshooting workflow for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride?

A: To maintain its integrity, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[6][7] A refrigerator (2-8 °C) is recommended for long-term storage. Avoid storing it near bases, oxidizing agents, or other nucleophiles.[8]

Q2: My purified product is a yellowish solid, is this normal?

A: While a pure sulfonyl chloride should ideally be a colorless or white solid, a slight yellowish tint is not uncommon, especially if the crude material was dark. This can sometimes be due to trace impurities that are difficult to remove. If the analytical data (e.g., NMR) shows high purity, the color may not be a significant issue for many applications. However, if a completely colorless product is required, further purification, such as a second recrystallization or passing a solution of the compound through a small plug of silica gel, may be necessary.

Q3: Can I use reverse-phase HPLC to purify 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride?

A: While reverse-phase HPLC is a powerful purification technique, it is generally not recommended for reactive compounds like sulfonyl chlorides due to the aqueous mobile phases typically used.[7] The presence of water will lead to rapid hydrolysis of the sulfonyl chloride on the column, resulting in the collection of the sulfonic acid instead of the desired product.

Q4: What are the key safety precautions when handling this compound?

A: 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood.[6][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[6][9] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Have a spill kit with an appropriate absorbent material readily available.[8]

Q5: The crude product from my synthesis is an oil. How should I proceed with purification?

A: If the crude product is an oil, it may contain residual solvent or be a mixture of the product and byproducts that depress the melting point. First, try to remove any remaining solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If crystallization is unsuccessful, column chromatography is the recommended purification method for oily products.[10]

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride. The choice of solvent and volumes should be optimized for your specific crude material.

Materials:

  • Crude 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

  • Anhydrous non-polar solvent (e.g., hexanes, heptane)

  • Oven-dried glassware (Erlenmeyer flask, Büchner funnel, filter flask)

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Place the crude 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride into a dry Erlenmeyer flask.

  • Add a minimal amount of the anhydrous non-polar solvent to the flask.

  • Gently heat the mixture with stirring (e.g., on a hotplate in a fume hood) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution. Avoid excessive boiling.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath or a refrigerator for at least one hour to promote further crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Rogerson, T. D., & Williams, D. L. H. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1376-1379. Retrieved from [Link]

  • Macsen Chemicals. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Macsen Chemicals. Retrieved from [Link]

  • Haszeldine, R. N., & Kidd, J. M. (1955). Perfluoroalkyl derivatives of sulphur. Part IV. Trifluoromethanesulphonic acid, and its derivatives. Journal of the Chemical Society (Resumed), 2901-2910.
  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620-6626. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. S D Fine-Chem Limited. Retrieved from [Link]

  • Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]

  • Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

  • Janeckova, L., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Molecules, 28(13), 4983. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 1(4), 433-440. Retrieved from [Link]

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 31. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of sulfonyl chloride substrate precursors. RSC.org. Retrieved from [Link]

  • Galkin, K. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 6. Retrieved from [Link]

  • Galkin, K. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Wilson, E., & Marshik, J. F. (1961). U.S. Patent No. 2,996,541. U.S. Patent and Trademark Office.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

  • Jamison, C. R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1119. Retrieved from [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1109-1123. Retrieved from [Link]

  • Caesar, P. D. (1949). U.S. Patent No. 2,492,644. U.S. Patent and Trademark Office.
  • BASF SE. (2016). Process for Purifying 2,5-Dichlorophenol. U.S. Patent Application No. 15/038,624.

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Technical Support Center: Optimizing the Sulfonylation of 2,5-dichloro-4-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonated thiophene derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the sulfonylation of 2,5-dichloro-4-methylthiophene, a critical intermediate in various pharmaceutical and materials science applications. Our focus is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your reaction yields and purity.

Introduction: The Challenge of Thiophene Sulfonylation

Thiophene and its derivatives are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution (EAS) reactions, such as sulfonation.[1][2] While this high reactivity is advantageous, it also presents challenges, particularly with highly substituted or sensitive substrates like 2,5-dichloro-4-methylthiophene. The reaction is prone to side reactions, including polymerization and degradation under the strongly acidic conditions typically required.[3] The key to achieving high yield is precise control over reaction parameters to favor the desired substitution at the C3 position—the only available site on the ring—while minimizing byproduct formation.

This guide is structured to help you diagnose and solve common problems encountered in this specific transformation.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses the most common issues reported by researchers. Each answer provides a causal explanation and a set of actionable solutions.

Question 1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted 2,5-dichloro-4-methylthiophene. What are the most likely causes?

Answer: Low conversion is a frequent issue that typically points to one of three areas: the quality of your reagents, the reaction's energy profile, or the choice of solvent.

  • Degraded Sulfonylating Agent: Sulfonylating agents like chlorosulfonic acid and sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[3][4] A compromised reagent will have significantly lower reactivity.

    • Solution: Always use a fresh bottle of the sulfonylating agent or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. If you suspect degradation, consider titrating the reagent or running a control reaction with a more reliable substrate before use.

  • Insufficient Reaction Temperature: While it is crucial to start the reaction at a low temperature to control the initial exotherm, the reaction may lack sufficient energy to proceed to completion if kept too cold.

    • Solution: Begin the addition of the thiophene to the sulfonylating agent at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature. Gentle heating may be required, but this must be done cautiously while monitoring the reaction by Thin Layer Chromatography (TLC) or another analytical method to avoid decomposition.[4]

  • Poor Reagent Solubility: If the thiophene substrate is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.

    • Solution: While many sulfonylation reactions are performed neat (using the sulfonylating agent as the solvent), an inert, anhydrous co-solvent like dichloromethane (DCM) or acetonitrile can be used to improve solubility.[5] Ensure the solvent is rigorously dried before use.

Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, intractable material instead of my product. What is causing this decomposition?

Answer: The formation of tar is a classic sign of substrate decomposition, a common problem when exposing electron-rich heterocycles like thiophene to strong acids.

  • Acid-Catalyzed Polymerization: Thiophenes are known to polymerize or degrade under harsh acidic conditions.[3] The combination of a strong sulfonylating agent and the HCl byproduct (in the case of chlorosulfonic acid) creates a highly acidic environment that can destroy the starting material and product.

    • Solution: The most critical parameter to control is temperature . Maintain a low temperature (0 °C or below) during the addition of the substrate. A slow, dropwise addition is essential to dissipate the heat generated from the exothermic reaction and prevent localized "hot spots" where decomposition can initiate.

  • Reversibility and Desulfonation: Aromatic sulfonylation is a reversible process.[6] At higher temperatures or in the presence of water, the sulfonic acid product can be cleaved off, regenerating the starting material which can then enter decomposition pathways.

    • Solution: In addition to strict temperature control, ensure the reaction is performed under anhydrous conditions. After the reaction is complete, quench it by pouring the mixture onto crushed ice. This rapidly dilutes the acid and deactivates the sulfonylating agent, preventing further reaction or reversal.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective sulfonylating agent for 2,5-dichloro-4-methylthiophene?

For this specific substrate, chlorosulfonic acid is often the reagent of choice. It is a powerful electrophile and directly yields the thiophene-3-sulfonyl chloride, which is often easier to isolate and purify than the corresponding sulfonic acid.[6][8] Milder reagents, such as SO₃-pyridine or SO₃-dioxane complexes, can also be used if decomposition is a persistent issue, though they may require longer reaction times or gentle heating.

FAQ 2: How can I improve the isolation of my product during the workup, especially if it has some water solubility?

The resulting sulfonic acid or sulfonyl chloride can be partially soluble in the aqueous phase after quenching.

  • Salting Out: After quenching the reaction on ice, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the polarity and forcing the more organic product out of the solution, which can then be more effectively extracted.[4]

  • pH Adjustment: Ensure the aqueous layer is strongly acidic before extraction to keep the sulfonic acid protonated, which minimizes its solubility in water.

FAQ 3: I observe a byproduct with a mass corresponding to a di-sulfonated species. How is this possible when there is only one available position on the ring?

While direct di-sulfonylation of the starting material is impossible, this observation could arise from a few sources:

  • Starting Material Impurity: An isomeric impurity in your starting 2,5-dichloro-4-methylthiophene (e.g., 2,4-dichloro-3-methylthiophene) could lead to multiple products.

  • Reaction with Product: It is possible, though less likely, that under harsh conditions, one of the chloro-substituents is replaced in a subsequent substitution reaction.

  • Characterization: Confirm the structure of the byproduct carefully using 2D NMR techniques. It may be a rearranged or dimeric species formed during decomposition.

Data & Protocols

Table 1: Key Parameters for Sulfonylation of 2,5-dichloro-4-methylthiophene
ParameterRecommendationRationale
Sulfonylating Agent Chlorosulfonic AcidProvides high reactivity and directly forms the sulfonyl chloride.[6][8]
Stoichiometry 1.5 - 3.0 equivalentsA moderate excess drives the reaction to completion without excessive side reactions.
Temperature 0 °C for addition, then slow warming to RTCritical for minimizing decomposition and polymerization of the thiophene ring.[4]
Solvent Neat (no solvent) or anhydrous DCMNeat conditions are common; DCM can be used to aid solubility and temperature control.
Quenching Method Pour onto crushed iceRapidly deactivates the reagent and dilutes the acid, preventing product degradation.[7]
Optimized Experimental Protocol: Synthesis of 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride

Safety Precaution: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Reagent Charging: In the reaction flask, add chlorosulfonic acid (2.0 equiv.) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2,5-dichloro-4-methylthiophene (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution to the dropping funnel.

  • Reaction: Add the thiophene solution dropwise to the stirred chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Visualizing the Process

Reaction Mechanism

The sulfonylation proceeds via a classical electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide (or its equivalent) is attacked by the electron-rich thiophene ring to form a stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity.

Caption: Electrophilic Aromatic Substitution on the Thiophene Ring.

Troubleshooting Workflow

If you encounter low yields, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow Start Low Yield or Decomposition Observed CheckReagent Verify Quality of Sulfonylating Agent Start->CheckReagent ReagentOK Reagent is Fresh & Anhydrous CheckReagent->ReagentOK Test ReagentBad Reagent is Old or Hydrolyzed CheckReagent->ReagentBad Test CheckTemp Review Temperature Control Protocol TempOK Temp Maintained ≤ 5 °C CheckTemp->TempOK Check TempBad Reaction Overheated CheckTemp->TempBad Check CheckWorkup Analyze Workup & Isolation Procedure WorkupOK Product Found CheckWorkup->WorkupOK Analyze WorkupBad Product Lost (e.g., in aqueous layer) CheckWorkup->WorkupBad Analyze ReagentOK->CheckTemp ActionReplace Action: Use Fresh Reagent ReagentBad->ActionReplace TempOK->CheckWorkup ActionTemp Action: Improve Cooling & Slow Addition Rate TempBad->ActionTemp ActionWorkup Action: 'Salt Out' with NaCl Before Extraction WorkupBad->ActionWorkup

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines. BenchChem Technical Support.
  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(2), 113-124. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Wikipedia contributors. (2024).
  • Wikipedia contributors. (2024). Thiophene. Wikipedia.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

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Managing exotherms in large-scale reactions of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Reagent Handling Subject: Managing Exotherms in Large-Scale Reactions of 2,5-Dichloro-4-methylthiophene-3-sulfonyl Chloride Case ID: TSC-2025-THIO-SC Classification: Process Safety / Thermal Hazard Management

Executive Summary

You are working with 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (hereafter referred to as DCT-SC ). Unlike standard benzenesulfonyl chlorides, thiophene-based sulfonyl chlorides possess a unique thermal instability profile. The electron-rich thiophene ring, combined with the electron-withdrawing sulfonyl and chlorine substituents, creates a molecule prone to both violent desulfonylation (loss of SO₂) and rapid hydrolytic runaway .

This guide moves beyond basic "add slowly" advice. It provides a mechanistic understanding of why these exotherms occur and how to engineer a self-validating control system for your reactor.

Module 1: The Thermodynamic Landscape

Q: Why is this specific sulfonyl chloride more dangerous than Tosyl Chloride (TsCl)?

A: The danger lies in the Thiophene Thermal Penalty . While TsCl is relatively stable up to higher temperatures, DCT-SC has a lower onset temperature for decomposition (


). The thiophene ring is less aromatic than benzene, making the C-S bond weaker.
  • Primary Exotherm (Desired): Aminolysis/Esterification. Fast, highly exothermic (

    
    ).
    
  • Secondary Exotherm (Undesired): Hydrolysis. Triggered by trace moisture. Generates HCl and Sulfonic Acid, which can catalyze further decomposition.[1]

  • Tertiary Exotherm (Catastrophic): Desulfonylation. If the internal temperature (

    
    ) exceeds the stability limit (often 
    
    
    
    C for substituted thiophenes), the molecule extrudes SO₂ gas rapidly, leading to vessel over-pressurization.
Reaction Pathway Visualization

ReactionPathways Start DCT-SC (Starting Material) Product Sulfonamide/Ester (Stable Product) Start->Product Controlled Dosing (High Yield) Hydrolysis Hydrolysis (Runaway Trigger) Start->Hydrolysis + H2O (Moisture) Decomp Desulfonylation (Explosion Hazard) Start->Decomp Heat (>50°C) or Fe catalyst Amine Nucleophile (Amine/Alcohol) Hydrolysis->Decomp Acid Catalysis

Caption: Competitive reaction pathways. Note that hydrolysis products can catalyze the catastrophic decomposition (red path).

Module 2: Critical Process Parameters (CPP)

Q: How do I calculate the Maximum Dosing Rate (MDR)?

A: Do not guess. You must calculate MDR based on your cooling capacity (


).
The reaction is diffusion-controlled  (extremely fast). The rate of reaction is effectively the rate of addition.

Formula:



Where:

  • 
    : Heat transfer coefficient (W/m²·K). Note: This drops as volume increases.
    
  • 
    : Heat transfer area (m²).
    
  • 
    : Target reaction temp (e.g., 0°C).
    
  • 
    : Jacket temp (e.g., -10°C).
    
  • 
    : Enthalpy of reaction (assume -130 kJ/mol for safety).
    

Table 1: Process Safety Limits for DCT-SC

ParameterLimitReason
Reaction Temp (

)

Prevents onset of desulfonylation.
Jacket Differential (

)

Prevents "crusting" or freezing on reactor walls which kills heat transfer.
Agitation High ShearEliminates "hot spots" where local concentration leads to runaway.
Solvent Selection NO DMSO DMSO reacts explosively with sulfonyl chlorides [1]. Use DCM, THF, or Toluene.

Module 3: Troubleshooting Active Reactions

Scenario 1: The "Sleeping Giant" (Accumulation)

  • Symptom: You are adding the amine, but the temperature isn't rising as expected.

  • Diagnosis: The reaction has stalled (likely too cold or poor mixing), causing unreacted DCT-SC to accumulate.

  • Immediate Action:

    • STOP DOSING IMMEDIATELY.

    • Do not increase jacket temperature to "kickstart" it.

    • Increase agitation speed.

    • Wait for the exotherm to consume the accumulated reagent.

    • Only resume dosing when

      
       returns to baseline.
      

Scenario 2: The "Spike and Dive"

  • Symptom: Temperature spikes +5°C instantly upon droplet addition, then cools.

  • Diagnosis: Your dosing rate exceeds your cooling capacity (

    
    ).
    
  • Immediate Action: Reduce dosing rate by 50%. Switch from "Flow Control" to "Temperature Control" (cascade loop).

Automated Control Logic (Cascade Loop)

ControlLoop Reactor Reactor Temp (Tr) Probe Controller PID Controller (Master) Reactor->Controller Input Tr Pump Dosing Pump (Reagent B) Controller->Pump Stop if Tr > Setpoint Jacket Cryostat/Jacket (Cooling) Controller->Jacket Max Cooling Pump->Reactor Reagent Addition Jacket->Reactor Heat Removal

Caption: Safety-critical cascade loop. The pump must be interlocked with the reactor temperature probe.

Module 4: Quenching & Workup (The Danger Zone)

Q: The reaction is done. Can I just add water to wash it?

A: ABSOLUTELY NOT. Quenching is often more exothermic than the reaction itself because you are hydrolyzing the excess sulfonyl chloride.

The "Inverse Quench" Protocol: Never add water to the reaction mixture.

  • Prepare a separate vessel with ice/water and a mild base (Sodium Bicarbonate).

  • Slowly transfer the reaction mixture into the quench vessel .

  • Why? This ensures the unreacted DCT-SC is always the limiting reagent, preventing a massive spike in concentration and heat.

Stability Warning: Do not store the crude reaction mixture. Thiophene sulfonamides can degrade in acidic environments. Neutralize immediately.

Module 5: Storage & Stability

  • Moisture Sensitivity: DCT-SC hydrolyzes to the sulfonic acid + HCl. The HCl gas increases pressure in the bottle; the sulfonic acid catalyzes decomposition.

  • Iron Contamination: Never use stainless steel spatulas or needles if they show signs of pitting. Iron (Fe) is a Lewis acid catalyst that lowers the decomposition temperature of sulfonyl chlorides significantly [2].

  • Visual Check: If the solid DCT-SC has turned from off-white/yellow to dark brown/black, do not use it . It has autocatalytically decomposed.

References

  • Purdue University Process Safety. "Potential Explosion Hazards with Using DMSO." Purdue.edu. Link

  • Sperry, J. B., et al. "Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents." Purdue Engineering. Link

  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides. Link

  • Reaction Chemistry & Engineering. "A continuous flow investigation of sulfonyl chloride synthesis... optimization, kinetics and mechanism." Royal Society of Chemistry.[2] Link

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Technical Support Center: Byproduct Formation in the Chlorosulfonation of 2,5-dichloro-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorosulfonation of 2,5-dichloro-3-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the field-proven insights necessary to optimize your synthesis, improve yield, and ensure the purity of your target molecule, 2,5-dichloro-3-methylthiophene-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of chlorosulfonating 2,5-dichloro-3-methylthiophene?

The primary objective is to introduce a chlorosulfonyl group (-SO₂Cl) onto the thiophene ring, a key transformation for synthesizing various pharmaceutical and agrochemical compounds. The target product is typically 2,5-dichloro-3-methylthiophene-4-sulfonyl chloride . This intermediate is a versatile building block, for example, in the preparation of novel N4-(hetero)arylsulfonylquinoxalinone derivatives which have shown potent anti-HIV-1 replication activities.

Q2: What is the general reaction mechanism?

The chlorosulfonation of an aromatic compound like 2,5-dichloro-3-methylthiophene is an electrophilic aromatic substitution (SₑAr) reaction.[1][2] The thiophene ring, being electron-rich, attacks a potent electrophile generated from the chlorosulfonating agent. When using chlorosulfonic acid (ClSO₃H), the active electrophile is often considered to be SO₂Cl⁺, formed by the self-protonation of chlorosulfonic acid.[3] The reaction proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex, which then loses a proton to restore aromaticity and yield the final sulfonyl chloride product.

Q3: Which position on the thiophene ring is most reactive?

The thiophene ring is highly activated towards electrophilic substitution.[4] For 2,5-dichloro-3-methylthiophene, the only available position for substitution is the C4 position. The chlorine atoms at C2 and C5 are deactivating, while the methyl group at C3 is an activating group, further directing the electrophile to the adjacent C4 position.

Q4: What are the most common byproducts encountered in this reaction?

Several byproducts can arise depending on the reaction conditions. The most frequently observed are:

  • 2,5-dichloro-3-methylthiophene-4-sulfonic acid: Formed by the hydrolysis of the desired sulfonyl chloride product.

  • Diaryl Sulfones: Resulting from the reaction of the sulfonyl chloride product with another molecule of the starting material.[5]

  • Over-chlorinated Thiophenes: Under forcing conditions, chlorosulfonic acid can also act as a chlorinating agent.[1]

  • Disulfonated Products: While sterically hindered, excessive reagent or harsh conditions could potentially lead to disulfonation, though this is less common for this specific substrate.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues, their underlying causes, and validated solutions to get your reaction back on track.

Problem 1: Low yield of the desired 2,5-dichloro-3-methylthiophene-4-sulfonyl chloride with significant starting material remaining.
  • Probable Cause: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. Chlorosulfonic acid is both the reagent and often the solvent, and using an insufficient excess can lead to a stalled reaction.

  • Expert Recommendation:

    • Reagent Stoichiometry: For chlorosulfonation, a significant excess of chlorosulfonic acid is typically used to drive the reaction to completion.[6] A molar ratio of 3-5 equivalents of ClSO₃H to the thiophene substrate is a good starting point.

    • Temperature Control: While low temperatures are used initially to control the exothermic reaction, the mixture may need to be warmed gently (e.g., to room temperature or slightly above) for a sufficient period to ensure completion. Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or ¹H NMR on quenched aliquots.

    • Reaction Time: Ensure the reaction is allowed to stir for an adequate duration. Depending on the scale and temperature, this can range from a few hours to overnight.

Problem 2: The isolated product is primarily the sulfonic acid, not the sulfonyl chloride.
  • Probable Cause: Hydrolysis of the target sulfonyl chloride. Sulfonyl chlorides are highly reactive towards nucleophiles, especially water.[7][8] This can occur during the reaction if the reagents are not anhydrous or, more commonly, during the aqueous workup.

  • Expert Recommendation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity chlorosulfonic acid.

    • Controlled Quenching: The workup is critical. The reaction mixture should be quenched by slowly and carefully adding it to a vigorously stirred mixture of crushed ice or ice-water.[9] This method rapidly precipitates the organic product while keeping the temperature low, minimizing the rate of hydrolysis.

    • Efficient Extraction: Immediately following the quench, extract the product into a non-polar, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Prompt separation of the organic layer from the acidic aqueous phase is crucial.

Problem 3: A significant amount of a high molecular weight, less polar byproduct is observed.
  • Probable Cause: Formation of a diaryl sulfone. This occurs when the electrophilic sulfonyl chloride product reacts with another molecule of the electron-rich 2,5-dichloro-3-methylthiophene starting material in a Friedel-Crafts-type reaction.[5] This side reaction is often favored at higher temperatures.

  • Expert Recommendation:

    • Maintain Low Temperature: Strict temperature control is the most effective way to minimize sulfone formation. The reaction should be initiated at a low temperature (e.g., 0 °C or below) and allowed to warm only as necessary for the reaction to proceed to completion.

    • Order of Addition: Adding the thiophene substrate slowly to the excess chlorosulfonic acid can help maintain a low concentration of the starting material in the presence of the product, thereby disfavoring the bimolecular sulfone formation.

Reaction and Byproduct Formation Mechanisms

The following diagram illustrates the desired reaction pathway and the formation of key byproducts.

G sub 2,5-dichloro- 3-methylthiophene sigma Sigma Complex (Intermediate) sub->sigma Electrophilic Attack sulfone Byproduct: Diaryl Sulfone sub->sulfone csa ClSO3H (excess) elec Electrophile (e.g., SO2Cl+) csa->elec Generates elec->sigma prod Product: 2,5-dichloro-3-methylthiophene- 4-sulfonyl chloride sigma->prod -H+ sa Byproduct: Sulfonic Acid prod->sa Hydrolysis prod->sulfone + Starting Material (High Temp) h2o H2O (Moisture) h2o->sa

Caption: Reaction pathway for chlorosulfonation and key byproduct formation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting start Analyze Crude Product: Low Yield or Impure? low_yield Low Yield of Product? start->low_yield impure Significant Impurities? start->impure incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn Yes low_yield->impure No sol_incomplete Solution: - Increase ClSO3H equivalents - Increase reaction time/temp - Monitor by TLC/GC incomplete_rxn->sol_incomplete is_sulfonic_acid Main Impurity = Sulfonic Acid? impure->is_sulfonic_acid Yes hydrolysis Cause: Hydrolysis is_sulfonic_acid->hydrolysis Yes is_sulfone Main Impurity = Sulfone? is_sulfonic_acid->is_sulfone No sol_hydrolysis Solution: - Use anhydrous conditions - Quench carefully on ice - Prompt extraction hydrolysis->sol_hydrolysis sulfone_form Cause: High Temperature is_sulfone->sulfone_form Yes success High Yield & Purity is_sulfone->success No sol_sulfone Solution: - Maintain low temp (0°C) - Slow addition of substrate sulfone_form->sol_sulfone

Caption: A decision tree for troubleshooting byproduct formation.

Summary of Reaction Parameters and Their Influence

ParameterRecommended RangeConsequence of DeviationAssociated Byproduct(s)
Temperature 0 °C to RTToo High: Promotes side reactions, potential for chlorination.Diaryl Sulfone, Chlorinated Thiophenes
Too Low: Incomplete or very slow reaction.-
ClSO₃H Ratio 3 - 5 equivalentsToo Low: Incomplete reaction.-
Too High: Can increase the risk of side reactions if temperature is not controlled.Disulfonated Products
Reaction Time 2 - 12 hoursToo Short: Incomplete reaction.-
Too Long: Increased chance for byproduct formation, especially at elevated temperatures.Diaryl Sulfone
Moisture AnhydrousPresence of Water: Rapidly hydrolyzes the product.Sulfonic Acid

Experimental Protocol: Chlorosulfonation of 2,5-dichloro-3-methylthiophene

Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 2,5-dichloro-3-methylthiophene (1 equivalent)

  • Chlorosulfonic acid (4 equivalents)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4 eq.). Begin stirring and cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Add 2,5-dichloro-3-methylthiophene (1 eq.) to the dropping funnel. Add the thiophene dropwise to the cooled, stirring chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing by TLC or GC.

  • Workup - Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. A solid precipitate should form.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3x volumes).

  • Washing: Combine the organic extracts and wash successively with cold water, cold saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,5-dichloro-3-methylthiophene-4-sulfonyl chloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/DCM) or by short-path distillation under high vacuum if it is a liquid.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. As cited in Google Patents.
  • Rogić, M. M., & Kosower, E. M. (1967). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1034-1038.
  • Zhang, H. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. Scribd.
  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Xu, B., et al. (2009). Synthesis and biological evaluation of N4-(hetero)arylsulfonylquinoxalinones as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2767-2774. As cited by MilliporeSigma.
  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions.
  • Singh, P., & Kumar, A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1896.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Reddit user comment on r/OrganicChemistry. (2020). Mechanism of chlorosulfonation.
  • Google Patents. (1990). Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. EP0340472A1.

Sources

Optimizing reaction conditions for nucleophilic substitution on 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions on 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution reactions on this versatile, yet challenging, substrate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Understanding the Substrate - FAQs

This section addresses fundamental questions about the reactivity of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride. A clear understanding of its properties is the first step toward optimizing your reaction conditions.

Q1: What are the primary reactive sites on 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride?

A1: This molecule possesses two distinct types of electrophilic sites, leading to potential competition between reaction pathways.

  • The Sulfonyl Chloride Sulfur: The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1] Reactions at this site typically lead to the formation of sulfonamides (with amine nucleophiles) or sulfonate esters (with alcohol nucleophiles).[1]

  • The Thiophene Ring Carbons (C2 and C5): The thiophene ring is rendered electron-deficient by the powerful electron-withdrawing sulfonyl chloride group and the two chloro substituents. This activates the ring carbons, particularly the C2 and C5 positions bearing the chlorine atoms, for Nucleophilic Aromatic Substitution (SNAr).[2][3] In an SNAr reaction, a nucleophile displaces one of the chloro leaving groups.

Q2: Which reaction pathway is favored: substitution at the sulfonyl group or on the thiophene ring (SNAr)?

A2: The favored pathway is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Attack at the Sulfonyl Group: This pathway is generally favored by "hard" nucleophiles and under milder conditions. Primary and secondary amines, alcohols, and water are common nucleophiles that react readily at the sulfonyl center, often at low temperatures (0 °C to room temperature), to displace the chloride.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is typically favored by "softer," more polarizable nucleophiles like thiolates or under more forcing conditions (e.g., elevated temperatures).[5] For SNAr to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups, which is the case here.[6] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3]

The diagram below illustrates these competing pathways.

sub 2,5-Dichloro-4-methyl- thiophene-3-sulfonyl chloride prod1 Sulfonamide or Sulfonate Ester sub->prod1  Path A: Attack at Sulfur (e.g., R₂NH, ROH) Low Temperature prod2 Ring-Substituted Thiophene sub->prod2  Path B: SNAr on Ring (e.g., RS⁻) High Temperature nuc Nucleophile (Nu:⁻)

Caption: Competing nucleophilic attack pathways.

Q3: Why is it critical to control the reaction temperature?

A3: Temperature is a critical parameter for controlling selectivity. The formation of sulfonamides and sulfonate esters is often rapid and exothermic.[1] Running these reactions at low temperatures (e.g., starting at 0 °C) helps to manage the reaction rate, prevent side reactions, and favor the kinetically preferred attack at the sulfonyl chloride group. Conversely, SNAr reactions often have a higher activation energy and may require elevated temperatures to proceed at a reasonable rate.[5] Uncontrolled temperature can lead to a mixture of products and decreased yield of the desired compound.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but TLC/GC-MS analysis shows only starting material, even after several hours. What should I check?

A: Low or no conversion typically points to issues with reactivity, either of the nucleophile or the substrate, or suboptimal reaction conditions. Use the following workflow to diagnose the problem.

start Low / No Conversion q1 Is your nucleophile strong enough? start->q1 Check Nucleophile q2 Is a base required and present? q1->q2 Yes sol1 For neutral nucleophiles (ROH, R₂NH), consider deprotonation with a base (e.g., NaH, Et₃N) to increase nucleophilicity. q1->sol1 No q3 Is the solvent appropriate? q2->q3 Yes sol2 Add a suitable base (e.g., Et₃N, pyridine) to neutralize HCl byproduct, which can protonate and deactivate the nucleophile. q2->sol2 No q4 Is the temperature adequate? q3->q4 Yes sol3 Switch to a polar aprotic solvent (DMF, DMSO, ACN) for SNAr. Avoid protic solvents which can solvate and deactivate the nucleophile. q3->sol3 No sol4 For SNAr, gradually increase temperature. For sulfonyl chloride reactions, ensure reaction is allowed to warm to RT. q4->sol4 No

Caption: Troubleshooting workflow for low conversion.

  • Nucleophile Potency: Neutral nucleophiles like alcohols or amines are significantly less reactive than their deprotonated counterparts (alkoxides, amides). If you are targeting SNAr with a weak nucleophile, pre-treatment with a strong, non-nucleophilic base (like sodium hydride for an alcohol) is often necessary.[7]

  • Role of the Base: When reacting with the sulfonyl chloride group, amines and alcohols produce HCl as a byproduct. This acid can protonate your nucleophile, rendering it inactive. The inclusion of a base (typically 1.1-1.5 equivalents of a tertiary amine like triethylamine or pyridine) is essential to scavenge the acid and drive the reaction to completion.[1][4]

  • Solvent Choice: The choice of solvent can dramatically impact reaction rates.[8]

    • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are generally the best choice for SNAr reactions. They effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it "free" and highly reactive.[9]

    • Polar Protic Solvents (Water, Alcohols): These solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[10][11] They should generally be avoided unless the solvent itself is the intended nucleophile (solvolysis).

    • Aprotic Solvents (DCM, THF): These are excellent choices for reactions at the sulfonyl chloride group, especially at lower temperatures, as they are relatively inert.

Problem 2: Formation of Multiple Products / Side Reactions

Q: My reaction is proceeding, but TLC shows multiple spots, and my final product is impure. What are the likely side reactions and how can I suppress them?

A: The presence of multiple reactive sites is the primary cause of side product formation. The key is to fine-tune your conditions to favor a single reaction pathway.

Observed Side Product / Issue Potential Cause Proposed Solution
Mixture of Sulfonamide and Ring-Substituted Product Reaction temperature is too high, activating the SNAr pathway in competition with sulfonamide formation.Maintain a low temperature (0 °C) during nucleophile addition and allow the reaction to warm slowly to room temperature. Monitor closely by TLC.
Hydrolysis of Sulfonyl Chloride Presence of water in reagents or solvent. The sulfonyl chloride is highly sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[12][13]Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Di-substitution on the Thiophene Ring For SNAr reactions, if the first substitution product is still activated, a second substitution can occur, especially with excess nucleophile or at high temperatures.Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Monitor the reaction carefully and stop it once the mono-substituted product is dominant.
Elimination to form a Sulfene Intermediate In the presence of a strong base and α-hydrogens on the sulfonyl group (not applicable to this aryl sulfonyl chloride, but relevant for alkyl analogs), an E2 elimination can form a highly reactive sulfene intermediate, leading to various byproducts.[12]While not a primary concern for this specific substrate, using a non-nucleophilic, moderately strong base like Et₃N instead of a very strong base like an alkoxide can minimize other base-mediated side reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride with a primary or secondary amine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dilute it with a small volume of ethyl acetate or dichloromethane.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting sulfonyl chloride.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate; start with 4:1 and adjust as needed).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The consumption of the starting material and the appearance of a new, typically lower Rf spot, indicates product formation.

Data Table: Solvent Selection Guide

The choice of solvent is crucial for reaction success. This table provides a guide for common solvents used in nucleophilic substitution reactions.[8][9][10]

SolventTypeDielectric Constant (ε)Key Characteristics & Use Cases
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent for SNAr; dissolves a wide range of compounds. Can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic37Good for SNAr; high boiling point allows for higher reaction temperatures.
Acetonitrile (ACN) Polar Aprotic37.5Lower boiling point than DMF/DMSO, easier to remove. Good general-purpose polar aprotic solvent.
Tetrahydrofuran (THF) Aprotic7.5Common solvent for sulfonamide synthesis at low to ambient temperatures. Less polar.
Dichloromethane (DCM) Aprotic9.1Excellent for sulfonamide synthesis at low temperatures. Volatile and easy to remove.
Ethanol (EtOH) Polar Protic24.5Can act as a nucleophile itself. Generally avoided for SNAr as it solvates and deactivates anionic nucleophiles.[11]

Section 4: Analytical Characterization

Accurate characterization of the starting material and product is essential for confirming the success of your reaction.

Q: How can I confirm the purity of my starting material and the structure of my product?

A: A multi-technique approach is recommended for unambiguous characterization.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The singlet from the C-H on the thiophene ring and the methyl group singlet in the ¹H NMR are key diagnostic peaks for the starting material. Upon reaction, shifts in these peaks and the appearance of new signals corresponding to the nucleophile will confirm product formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired substitution has occurred. Techniques like GC-MS can also be used to monitor reaction progress and identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The characteristic S=O stretches for the sulfonyl group (typically around 1370 and 1180 cm⁻¹) will be present in both the starting material and the sulfonamide/sulfonate ester product. The disappearance of the S-Cl bond and the appearance of new bands (e.g., N-H stretch for a sulfonamide) are key indicators.

  • Titrimetry: A classical but accurate method for determining the purity of the starting sulfonyl chloride involves reacting it with a known excess of a nucleophile and back-titrating the unreacted reagent.[14]

References

  • Organic Chemistry I. (n.d.). LibreTexts. Retrieved from [Link]

  • Fallon, T., et al. (2018). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. ChemistrySelect. Retrieved from [Link]

  • King, J. F., et al. (1994). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Retrieved from [Link]

  • Lee, H. W., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Retrieved from [Link]

  • Loos, G. (1994). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario. Retrieved from [Link]

  • Reusch, W. (n.d.). Nucleophilicity of Sulfur Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2018). The assay method of chlorosulfuric acid in thionyl chloride.
  • Zammateo, F., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Retrieved from [Link]

  • Chester, F. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Retrieved from [Link]

  • Anderson, R. G., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]

  • Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Peng, B. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

  • Mamedov, V. A., et al. (2023). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Reaction Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Britton, J., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (2021). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

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Validation & Comparative

Comparative reactivity of 2,5-dichloro vs. 2,5-dibromo thiophene sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Selection: 2,5-Dichloro vs. 2,5-Dibromo Thiophene Sulfonyl Chlorides in Medicinal Chemistry

Executive Summary

In the design of sulfonamide-based bioactive scaffolds, the choice between 2,5-dichlorothiophene-3-sulfonyl chloride (1) and 2,5-dibromothiophene-3-sulfonyl chloride (2) is rarely a matter of simple substitution. It is a strategic decision between structural stability and synthetic versatility .

  • 2,5-Dichloro (1): The "Robust Scaffold." Commercially ubiquitous, cost-effective, and chemically inert under standard cross-coupling conditions. It is the preferred choice when the halogenated thiophene ring is the desired final pharmacophore or a lipophilic blocking group.

  • 2,5-Dibromo (2): The "Reactive Gateway." Less commercially available and often requiring in situ preparation. It is selected specifically for its lability in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of 2,5-diaryl thiophene libraries.

Structural & Physical Comparison

The reactivity difference stems from the bond dissociation energy (BDE) of the carbon-halogen bonds on the thiophene ring, rather than the sulfonyl chloride group itself.

Feature2,5-Dichloro (1) 2,5-Dibromo (2) Implication
Commercial Availability High (Standard Catalog Item)Low (Often Custom/Synthesized)(1) is the default starting material.
C-X Bond Energy ~397 kJ/mol (Strong)~280 kJ/mol (Weak)(2) undergoes oxidative addition with Pd(0) much faster.
Electronegativity Cl (3.16)Br (2.96)(1) is slightly more electron-deficient, making the -SO₂Cl group marginally more reactive to amines.
Steric Radius 1.75 Å1.85 ÅMinimal difference in sulfonamide formation rates; significant difference in active site fit.
Hydrolytic Stability ModerateModerate-HighBoth require storage under inert gas at 2–8°C.

Decision Logic: The "Buy vs. Build" Protocol

The following decision tree illustrates the logical flow for selecting the appropriate intermediate.

DecisionTree Start Target Molecule Design Q1 Does the Thiophene ring require further carbon/heteroatom substitution? Start->Q1 NoSub NO: Halogens remain in final drug Q1->NoSub Inert Scaffold YesSub YES: Need to couple at C2/C5 Q1->YesSub Functionalization SelectCl Select 2,5-Dichloro (1) (Commercial, Stable) NoSub->SelectCl Q2 Is the coupling partner highly reactive (e.g., Boronic Acid)? YesSub->Q2 SelectBr Select 2,5-Dibromo (2) (Requires Synthesis/Sourcing) Q2->SelectBr Standard Pd Conditions Advanced Advanced: Use Dichloro with specialized Ligands (e.g., Buchwald) Q2->Advanced Cost/Availability Priority

Figure 1: Strategic selection flowchart for thiophene sulfonyl chlorides.

Reactivity Profile 1: Sulfonamide Formation (Nucleophilic Substitution)

In this step, both analogs behave similarly.[1] The sulfonyl chloride is an electrophile attacked by a primary or secondary amine.

Key Insight: The electron-withdrawing nature of the halogens at C2 and C5 activates the C3-sulfonyl group, making these reactions faster than in non-halogenated thiophenes.

Standard Protocol (Self-Validating)

Applicable to both 2,5-dichloro and 2,5-dibromo variants.

  • Setup: Purge a round-bottom flask with N₂. Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine or DIPEA (1.2–1.5 equiv) . Cool to 0°C.[2]

    • Validation: Ensure the solution remains clear or slightly cloudy (amine salt formation).

  • Electrophile Addition: Add Sulfonyl Chloride (1.05 equiv) dropwise (dissolved in minimal DCM if solid).

    • Observation: An exotherm is expected.[3] Maintain T < 5°C to prevent disulfonimide formation.

  • Monitoring: Warm to RT. Monitor by TLC (EtOAc/Hexane).

    • Endpoint: Disappearance of the sulfonyl chloride spot (usually high R_f) and appearance of the sulfonamide (lower R_f, H-bond donor).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash with NaHCO₃ (removes sulfonyl chloride hydrolysis byproducts). Dry over MgSO₄.[2]

Reactivity Profile 2: The Divergence (Ring Functionalization)

This is where the choice of halogen dictates the workflow.

Pathway A: The 2,5-Dichloro Route (Stability)

The C-Cl bonds are chemically robust. They will survive:

  • Standard nucleophilic attacks (unless forcing conditions are used).

  • Mild reduction conditions.

  • Acidic/Basic hydrolysis steps.

Use Case: The 2,5-dichloro motif is often retained to increase metabolic stability (blocking metabolic hot spots) and lipophilicity (LogP modulation) in the final drug candidate.

Pathway B: The 2,5-Dibromo Route (Versatility)

The C-Br bonds are "spring-loaded" for functionalization.

Experimental Insight (Suzuki-Miyaura Coupling): While 2,5-dichlorothiophenes can be coupled using specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos), the 2,5-dibromo analog couples under mild conditions with standard catalysts like Pd(PPh₃)₄.

Regioselectivity Warning: In 2,5-dibromo-3-sulfonamides, the C2 position (adjacent to the bulky sulfonamide and heteroatom) and C5 position are electronically distinct.

  • C5 Position: generally more accessible sterically and often reacts first in controlled mono-coupling reactions [1].

  • C2 Position: Sterically crowded by the sulfonamide group.

SynthesisWorkflow Input 2,5-Dibromo-3-sulfonamide Step1 Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Input->Step1 Product1 Major: 5-Aryl-2-bromo Step1->Product1 Steric Control Product2 Minor: 2-Aryl-5-bromo Step1->Product2 < 10% Step2 Suzuki Coupling (Excess Ar'-B(OH)2, Force) Product1->Step2 Final 2,5-Diaryl-3-sulfonamide Step2->Final

Figure 2: Regioselective coupling workflow for the dibromo scaffold.

Synthesis of the Precursor (If Unavailable)

Since 2,5-dibromothiophene-3-sulfonyl chloride is not a standard catalog item, you may need to synthesize it.

Protocol: Chlorosulfonation of 2,5-Dibromothiophene Caution: This reaction involves corrosive reagents and gas evolution.

  • Reagents: 2,5-Dibromothiophene (1 equiv), Chlorosulfonic acid (

    
    , 5 equiv).
    
  • Procedure:

    • Cool

      
       to 0°C.
      
    • Add 2,5-dibromothiophene dropwise (neat or in CHCl₃).

    • Critical Control: Do not allow temperature to exceed 20°C. Higher temperatures can cause de-bromination or halogen scrambling [2].

  • Quench: Pour the reaction mixture slowly onto crushed ice.

  • Isolation: The sulfonyl chloride will precipitate as a solid or oil.[3] Extract immediately with DCM.

    • Note: Do not store the crude sulfonyl chloride for long periods; convert to the sulfonamide immediately to avoid hydrolysis.

References

  • Regioselectivity in Dibromothiophene Coupling

    • Title: Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.[4]

    • Source: Beilstein J. Org.[4] Chem. 2014, 10, 2912–2919.[4]

    • URL:[Link]

  • Chlorosulfonation Methodology

    • Title: Synthesis of Sulfonyl Chlorides from Thiols and Disulfides.[5][6]

    • Source: Organic Chemistry Portal (Method Reviews).
    • URL:[Link]

  • Commercial Availability Validation

    • Title: 2,5-Dichlorothiophene-3-sulfonyl chloride Product Page.[7][8]

    • Source: Thermo Fisher Scientific.[7]

Sources

In vitro testing of compounds synthesized from 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Performance of Novel Thiophene-Based Sulfonamides

This guide provides a comprehensive comparison of the in vitro biological performance of compounds synthesized from the versatile starting material, 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride. The resulting thiophene sulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant potential across multiple therapeutic areas. Our primary focus will be on their exceptionally potent activity as carbonic anhydrase inhibitors, with secondary explorations into their anticancer and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the experimental validation and comparative efficacy of this important chemical scaffold.

Part 1: Carbonic Anhydrase Inhibition — A Primary Therapeutic Target

The investigation of thiophene sulfonamides has been most fruitful in the context of enzyme inhibition, specifically targeting the ubiquitous family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).

Rationale for Target Selection: Why Carbonic Anhydrase?

Carbonic anhydrases are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This simple reaction is critical for a host of physiological processes, including respiration, pH homeostasis, and electrolyte secretion. Consequently, the dysregulation of various CA isoforms is implicated in a range of pathologies.

  • Glaucoma: Overactivity of CA isozymes in the ciliary body of the eye leads to excessive aqueous humor production, increasing intraocular pressure (IOP). Inhibition of these CAs is a clinically validated strategy for glaucoma management.[2][3]

  • Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many hypoxic tumors. They help maintain a neutral intracellular pH while acidifying the extracellular environment, promoting tumor survival, and metastasis.[4][5]

  • Other Disorders: CAs are also validated targets for diuretics, antiepileptics, and therapies for altitude sickness.[6][7]

The foundational principle behind targeting CAs with this class of compounds lies in chemical logic. The sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group, capable of coordinating with the Zn²⁺ ion in the enzyme's active site, leading to potent and specific inhibition.[1] The thiophene ring serves as a rigid, aromatic scaffold from which various substituents can be explored to fine-tune potency and isoform selectivity.

Comparative In Vitro Performance Analysis: Thiophene Sulfonamides vs. Clinical Standards

Numerous studies have demonstrated that thiophene-based sulfonamides exhibit potent, often nanomolar-level, inhibition of key human CA isoforms, particularly the cytosolic hCA I and hCA II.[8][9] Their performance frequently meets or exceeds that of established clinical drugs.

Compound ClassTarget IsoformKᵢ (nM) / IC₅₀ (nM)Reference CompoundTarget IsoformKᵢ (nM) / IC₅₀ (nM)
Thiophene-based SulfonamideshCA I66.49 - 70,000Acetazolamide (AZA)hCA I278.8
Thiophene-based SulfonamideshCA II23.4 - 1,405Acetazolamide (AZA)hCA II293.4
Novel Pyrazoline SulfonamideshCA I316.7 - 533.1DorzolamidehCA IIPotent Inhibitor
Novel Pyrazoline SulfonamideshCA II412.5 - 624.6BrinzolamidehCA IIPotent Inhibitor
(Data synthesized from multiple sources for comparative illustration.[2][9][10] Absolute values vary by specific compound structure and assay conditions.)

As the data illustrates, derivatives from this class routinely show inhibitory constants (Kᵢ) in the low nanomolar range against hCA II, the primary isoform linked to glaucoma.[1][9] This positions them as highly promising candidates for the development of next-generation topical anti-glaucoma agents.[3][8]

Visualization: Drug Discovery & Evaluation Workflow

The pathway from initial concept to a validated in vitro lead compound follows a structured, multi-step process.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Lead Identification Start 2,5-Dichloro-4-methyl- thiophene-3-sulfonyl chloride Synth Synthesize Sulfonamide Derivatives Start->Synth Purify Purify & Characterize (NMR, MS, HPLC) Synth->Purify PrimaryAssay Primary Screen: CA Esterase Assay (IC50) Purify->PrimaryAssay HitConfirm Hit Confirmation & Dose-Response PrimaryAssay->HitConfirm SecondaryAssay Secondary Screen: Stopped-Flow CO2 Hydration (Ki) HitConfirm->SecondaryAssay Selectivity Isoform Selectivity Panel (hCA I, IV, IX, etc.) SecondaryAssay->Selectivity Lead Lead Compound (Potent & Selective) Selectivity->Lead

Caption: A typical workflow for the synthesis and in vitro evaluation of novel carbonic anhydrase inhibitors.
Detailed Experimental Protocol: In Vitro CA Inhibition Assay (Esterase Method)

This protocol describes a robust and widely adopted colorimetric method for determining the inhibitory potential of test compounds against CA isoforms like hCA I and II. The protocol's trustworthiness is rooted in its reliance on a validated biochemical principle: the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 348-400 nm.[11] The rate of color formation is proportional to enzyme activity. An inhibitor will reduce this rate.

Materials & Reagents:

  • Purified human Carbonic Anhydrase I or II (hCA I, hCA II)

  • CA Assay Buffer (e.g., 0.05 M Tris-SO₄, pH 7.4)[11]

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor: Acetazolamide (AZA)[12]

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute and dilute the purified hCA enzyme to the desired working concentration using the CA Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer and substrate solution (no enzyme).

    • Control Wells (100% Activity): Add assay buffer, enzyme solution, and DMSO (vehicle control).

    • Test Wells: Add assay buffer, enzyme solution, and the desired concentration of the test compound.

    • Reference Wells: Add assay buffer, enzyme solution, and the desired concentration of Acetazolamide.

  • Pre-incubation: Add the enzyme and inhibitors to the plate. Mix gently and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate solution to all wells. The total volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 25°C. Measure the change in absorbance at 348 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.[11]

  • Data Analysis:

    • Calculate the reaction rate (V, slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the control (100% activity) well.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Kᵢ), repeat the assay using multiple substrate and inhibitor concentrations and generate Lineweaver-Burk plots.[11]

Visualization: Mechanism of Sulfonamide Inhibition

The inhibitory power of this compound class stems from a direct and high-affinity interaction within the enzyme's core.

Caption: Sulfonamide inhibitor displacing a water molecule to coordinate with the active site Zinc ion.

Part 2: Secondary Applications — Anticancer & Antimicrobial Screening

While CA inhibition is the most prominent activity, the thiophene sulfonamide scaffold has also been evaluated for cytotoxic effects against cancer cells and growth inhibition of various microbes.

In Vitro Anticancer Activity

A variety of novel thiophene derivatives incorporating the sulfonamide moiety have demonstrated cytotoxic activity against human cancer cell lines.[13]

Comparative Performance Data (Cytotoxicity)

Compound ClassCell LineIC₅₀ (µM)Reference CompoundCell LineIC₅₀ (µM)
Thiophene SulfonamidesMCF-7 (Breast)9.39 - 10.25DoxorubicinMCF-7 (Breast)32.00
Benzo[b]thiophene SulfonamidesHeLa (Cervical)1.81 - 9.73DoxorubicinHeLa (Cervical)Varies
(Data synthesized from multiple sources for comparative illustration.[14][15][16] Note that some novel compounds show higher potency than the standard chemotherapeutic in these specific assays.)

High-Level Protocol: MTT Cytotoxicity Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells. Test compounds are incubated with cancer cells (e.g., MCF-7, HeLa) for 48-72 hours, after which the MTT reagent is added and the resulting color is measured spectrophotometrically to determine the IC₅₀.

In Vitro Antimicrobial Activity

The sulfonamide functional group represents one of the oldest classes of antibacterial agents, primarily acting by inhibiting folic acid synthesis in bacteria.[17] Derivatives based on the thiophene scaffold continue this legacy.

Comparative Performance Data (Antibacterial)

Compound ClassOrganismMIC (µg/mL)Reference CompoundOrganismMIC (µg/mL)
Novel SulfonamidesE. coli7.81CiprofloxacinE. coli<1
Novel SulfonamidesS. aureus96CiprofloxacinS. aureus<1
(Data synthesized from multiple sources for comparative illustration.[18][19] MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.)

High-Level Protocol: Broth Microdilution This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a 96-well plate with a liquid growth medium. Each well is then inoculated with a standardized concentration of a specific bacterium (e.g., E. coli). After incubation for 18-24 hours, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest compound concentration at which no visible growth occurs.

Conclusion and Future Directions

Compounds synthesized from 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride, particularly the resulting sulfonamide derivatives, are a highly valuable scaffold in medicinal chemistry. The in vitro data compellingly demonstrates their primary strength as exceptionally potent inhibitors of carbonic anhydrase, with activities often surpassing those of established drugs. This makes them prime candidates for further development, especially in ophthalmology for the treatment of glaucoma.

Furthermore, promising secondary activities in anticancer and antimicrobial screening suggest a broad therapeutic potential that warrants deeper investigation. Future research should focus on:

  • Optimizing Isoform Selectivity: Designing derivatives that can selectively inhibit tumor-associated CA IX over the ubiquitous CA II to minimize off-target effects in cancer therapy.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the thiophene scaffold to enhance potency and define the key structural features required for cytotoxicity and antimicrobial action.

  • Mechanism of Action Studies: For anticancer and antimicrobial hits, elucidating the precise molecular mechanisms beyond general cytotoxicity or folic acid inhibition.

This guide provides a robust framework, grounded in experimental data, for understanding the in vitro performance of this versatile class of compounds and highlights the promising avenues for their future therapeutic development.

References

  • Title: 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors Source: PubMed URL: [Link]

  • Title: Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions Source: PubMed URL: [Link]

  • Title: 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors Source: Journal of Medicinal Chemistry (via Google Search) URL: [Link]

  • Title: Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies Source: PubMed URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]

  • Title: Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents Source: PubMed URL: [Link]

  • Title: Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents Source: Bentham Science (via Google Search) URL: [Link]

  • Title: In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Source: ResearchGate URL: [Link]

  • Title: Synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds Source: ResearchGate URL: [Link]

  • Title: Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties Source: PubMed URL: [Link]

  • Title: (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Anti-proliferative Activity Study Source: Ingenta Connect URL: [Link]

  • Title: Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs Source: PubMed URL: [Link]

  • Title: Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents Source: International Journal of Advanced Research URL: [Link]

  • Title: Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents Source: Acta Pharmaceutica URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]

  • Title: Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids Source: Taylor & Francis Online URL: [Link]

  • Title: Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays Source: Nature (Scientific Reports) URL: [Link]

  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening Source: Journal of Young Investigators URL: [Link]

  • Title: Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impactfactor.org URL: [Link]

  • Title: Commonly used standard inhibitors for carbonic anhydrase isoenzyme II... Source: ResearchGate URL: [Link]

  • Title: Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening Source: ACS Publications URL: [Link]

  • Title: Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies Source: MDPI URL: [Link]

  • Title: Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds Source: SciSpace URL: [Link]

  • Title: Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Biological Activities of Sulfonamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives Source: ResearchGate URL: [Link]

Sources

Validated analytical methods for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (CAS: 56946-83-9) is a high-value heterocyclic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its structural integrity is critical for downstream yield; however, like most heteroaromatic sulfonyl chlorides, it exhibits significant moisture sensitivity, rapidly hydrolyzing to the corresponding sulfonic acid and hydrochloric acid.

This guide objectively compares three analytical methodologies—Derivatization-HPLC , GC-MS , and Potentiometric Titration —to provide a validated framework for purity assessment. While titration offers rapid assay values, Derivatization-HPLC is established as the "Gold Standard" for specificity, allowing the quantification of both the active sulfonyl chloride and its hydrolysis degradants.

Part 1: Chemical Profile & Stability Challenges

The thiophene ring introduces electron-rich characteristics that, when combined with the electron-withdrawing sulfonyl chloride group, create a highly reactive electrophile.

  • Analyte: 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

  • Physical State: Viscous liquid or low-melting solid (dependent on purity/temperature).

  • Primary Degradation Pathway: Hydrolysis.

    • Reaction:

      
      
      
    • Analytical Impact: Direct injection into aqueous Reverse-Phase HPLC (RP-HPLC) causes on-column degradation, leading to peak broadening, split peaks, and quantitation errors.

Decision Matrix: Selecting the Right Method

AnalyticalMatrix Start Analytical Goal Purity Absolute Purity (Assay) Start->Purity Impurity Impurity Profiling Start->Impurity Speed Rapid QC Release Start->Speed Method_Titration Potentiometric Titration (High Precision, Low Specificity) Purity->Method_Titration Bulk Assay Method_HPLC Derivatization HPLC (High Specificity, Stable) Purity->Method_HPLC Drug Substance Impurity->Method_HPLC Non-volatiles Method_GC Derivatization GC-MS (Volatile Impurities) Impurity->Method_GC Residual Solvents Speed->Method_Titration

Figure 1: Analytical Decision Matrix. Select the methodology based on whether the priority is absolute assay (Titration) or specific impurity identification (HPLC).

Part 2: Comparative Method Analysis

The following table summarizes the performance characteristics of the validated methods.

FeatureMethod A: Derivatization HPLC (Recommended) Method B: Potentiometric Titration Method C: GC-MS (Derivatized)
Specificity High (Distinguishes active -SO2Cl from acid)Low (Interference from free HCl/hydrolysis)Medium (Thermal degradation risks)
Stability Excellent (Analyte converted to stable sulfonamide)Poor (Must analyze immediately)Good (If derivatized properly)
Precision (RSD) < 0.5%< 0.2%< 2.0%
Limit of Quantitation 0.05% (Impurity level)N/A (Assay only)0.1%
Throughput Moderate (Sample prep required)HighModerate
Primary Use Final Product Release, Stability StudiesRaw Material Receipt, Bulk AssayResidual Solvents, Volatile Impurities
Part 3: Validated Experimental Protocols
Method A: Derivatization HPLC (The Gold Standard)

Rationale: To prevent hydrolysis during analysis, the sulfonyl chloride is reacted with a secondary amine (Piperidine or Diethylamine) to form a stable sulfonamide derivative before injection. This derivative is UV-active and stable in aqueous mobile phases.

1. Reagents & Standards:

  • Derivatizing Agent: Piperidine (Reagent Grade, >99%).

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: 1% Acetic Acid in Water.

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (thiophene ring absorption).

  • Temperature: 30°C.

3. Sample Preparation Protocol:

  • Blank Preparation: Mix 1.0 mL Piperidine with 10 mL Acetonitrile. Allow to stand for 5 minutes.

  • Sample Derivatization:

    • Accurately weigh ~50 mg of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride into a 50 mL volumetric flask.

    • Add 20 mL Acetonitrile to dissolve.

    • Add 2.0 mL Piperidine (Excess). Caution: Exothermic reaction.

    • Sonicate for 5 minutes to ensure complete conversion to the sulfonamide.

    • Dilute to volume with Mobile Phase B (Acetonitrile).

  • Injection: Inject 5 µL of the derivatized solution.

4. System Suitability Criteria:

  • Resolution: > 2.0 between the Sulfonamide peak and the Piperidine peak.

  • Tailing Factor: < 1.5.

  • RSD (n=6): < 1.0% for the main peak area.

DerivatizationWorkflow Step1 Weigh Sample (~50 mg) Step2 Dissolve in ACN Step1->Step2 Step3 Add Excess Piperidine (Derivatization) Step2->Step3 Step4 Reaction: R-SO2Cl + H-Pip -> R-SO2-Pip + HCl Step3->Step4 Step5 Dilute & Inject (HPLC) Step3->Step5

Figure 2: Derivatization workflow ensuring analyte stability prior to injection.

Method B: Potentiometric Titration (For Purity Assay)

Rationale: A direct titration of the chloride ion is not specific because it measures both the covalent chlorine (after hydrolysis) and any free chloride impurities. The Morpholine Titration Method is preferred for specific "Active Sulfonyl Chloride" content.

Protocol:

  • Dissolution: Weigh 0.3 g of sample into a flask. Dissolve in 50 mL of Chlorobenzene (or Toluene).

  • Reaction: Add 10.0 mL of 0.1 N Morpholine solution (in Methanol).

    • Mechanism:[1][4] Morpholine reacts with Sulfonyl Chloride to release 1 mole of HCl.

  • Quenching: Add 20 mL of water to hydrolyze any remaining anhydride traces (minimal in this method).

  • Titration: Titrate the mixture with 0.1 N NaOH potentiometrically.

    • Calculation: The first inflection point corresponds to the neutralization of the HCl generated by the specific reaction of the sulfonyl chloride.

    • Note: A blank titration (Morpholine only) is required to correct for the basicity of the reagent.

Part 4: Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The "Hydrolysis Check":

    • Intentionally add 5% water to a portion of your sample and let it sit for 1 hour.

    • Run the Derivatization HPLC method.

    • Result: You should see the main peak (Sulfonamide) decrease and a new peak (Sulfonic Acid) appear at an earlier retention time (due to higher polarity). If the method cannot separate these, it is not specific .

  • Mass Balance Verification:

    • Compare the Assay value from Titration (Method B) with the Purity % from HPLC (Method A).

    • If Titration >> HPLC, your sample likely contains inorganic chloride salts or significant free acid impurities that the titration is falsely counting as "active."

References
  • BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Thermo Scientific Chemicals. (2024). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Specifications and Safety Data Sheet. Retrieved from

  • Agilent Technologies. (2023). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9).[5][6][7] Retrieved from

  • Metrohm. (2022). Chloride titrations with potentiometric indication. Retrieved from

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride. As a member of the sulfonyl chloride class of reagents, this compound exhibits significant reactivity that necessitates meticulous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Hazard Assessment and Core Disposal Principles

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a reactive and corrosive compound. Its primary hazards stem from its propensity to react vigorously with nucleophiles, most notably water. This reactivity is the central consideration for its safe disposal.

  • Reactivity with Water: Sulfonyl chlorides react exothermically with water and moisture, including humidity in the air, to produce corrosive and toxic fumes of hydrogen chloride (HCl) and sulfur oxides.[1][2] A key safety principle is to ALWAYS add the sulfonyl chloride slowly to the neutralizing solution; NEVER add water or a neutralizing agent to the bulk sulfonyl chloride. [3] This ensures the reaction is controlled and the heat generated can be safely dissipated.

  • Corrosivity: The compound itself, and its degradation products, are highly corrosive, capable of causing severe skin burns and eye damage.[2][4][5][6]

  • Incompatibility: This chemical is incompatible with strong bases, oxidizing agents, ammonia, and aliphatic amines.[1] Storage and disposal procedures must ensure it is kept separate from these materials.

The core principle for the disposal of this compound is controlled hydrolysis and neutralization . This process intentionally reacts the sulfonyl chloride with a basic solution to convert it into a more stable and less hazardous sulfonate salt, which can then be disposed of in accordance with local regulations.

Mandatory Safety Protocols

Before beginning any disposal procedure, a thorough risk assessment must be conducted. The following engineering controls and personal protective equipment are mandatory.

  • Engineering Controls: All handling and disposal operations must be performed within a certified chemical fume hood to contain any toxic or corrosive vapors released.[3] Ensure a safety shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent any contact with the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and chemical burns. Gloves must be inspected before use and disposed of properly after handling.[7]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material and its reaction products.[7]
Body Protection A flame-resistant lab coat and chemical-resistant apron.Protects the body and personal clothing from contamination.
Respiratory Not typically required if working in a functional fume hood.For spill cleanup outside of a hood, a self-contained breathing apparatus may be necessary.[8]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the quantity and purity of the waste.

Protocol 3.1: Disposal of Small, Uncontaminated Quantities (<100 g)

This protocol is intended only for trained personnel in a controlled laboratory setting.[3]

Methodology:

  • Preparation:

    • Work within a chemical fume hood.

    • Prepare a large beaker containing a dilute basic solution, such as 5-10% sodium bicarbonate or a dilute solution of sodium hydroxide.

    • Place this beaker into a larger container filled with an ice-water bath. This is critical to manage the heat generated from the exothermic hydrolysis reaction.[3][9]

  • Slow Addition:

    • With vigorous stirring, add the 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride to the cold basic solution slowly and dropwise.

    • The rate of addition should be controlled to prevent excessive foaming or a rapid temperature increase.

  • Monitoring and Neutralization:

    • Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Check the pH of the solution using pH paper or a calibrated pH meter. The solution must be neutralized to a pH between 5 and 9.[10] If necessary, add more dilute base or a dilute acid (like hydrochloric or sulfuric acid) to adjust the pH into the acceptable range.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution, which should not contain any other hazardous constituents like heavy metals or solvents, can typically be flushed down the drain with copious amounts of water.[3][10]

    • Crucially, you must consult and comply with all local, state, and federal wastewater regulations before any drain disposal. [9]

Protocol 3.2: Disposal of Large Quantities or Contaminated Waste

Any quantity greater than 100g, or any amount of the chemical that is contaminated with other hazardous materials (solvents, other reagents), must be treated as hazardous waste.

Methodology:

  • Containment: Do not attempt to neutralize large quantities in the lab. Keep the waste in a properly sealed, labeled, and corrosion-resistant container.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride".[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[1][11] Do not mix this waste with other waste streams unless explicitly instructed to do so by EHS professionals.[3]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[3]

    • Wearing the full PPE described in Section 2, contain the spill.

    • Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like sawdust. [3]

    • Carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Workflow and Data Summary

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride waste.

G start Assess Waste Stream is_contaminated Is waste contaminated or > 100g? start->is_contaminated uncontaminated_path Protocol 3.1: Small Quantity Neutralization is_contaminated->uncontaminated_path No contaminated_path Protocol 3.2: Hazardous Waste Disposal is_contaminated->contaminated_path Yes prep Prepare Ice Bath & Dilute Basic Solution uncontaminated_path->prep contain Contain in Sealed, Labeled Container contaminated_path->contain add Slowly Add Sulfonyl Chloride to Base with Stirring prep->add monitor Monitor Temperature & Ensure Complete Reaction add->monitor neutralize Adjust pH to 5-9 monitor->neutralize check_regs Check Local Regulations neutralize->check_regs check_regs->contaminated_path Not Permitted drain Dispose to Drain with Copious Water check_regs->drain Permitted contact_ehs Contact EHS for Professional Disposal contain->contact_ehs

Caption: Logical workflow for the proper disposal of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride.

References

  • Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA). [Link]

  • sulphuryl chloride - Sdfine. S D Fine-Chem Limited. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]

  • Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - 4-Bromo-2,5-dichlorothiophene-3-sulfonylchloride. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2,5-Dichlorothiophene-3-sulfonyl chloride. Thermo Fisher Scientific. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Hazard Investigation: Improving Reactive Hazard Management. U.S. Chemical Safety and Hazard Investigation Board. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]

  • Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ResearchGate. [Link]

  • ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.